2-(p-Chlorbenzoyl)-ethylamin
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6,11H2 |
InChI Key |
UPMSXYUQAGTNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCN)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Spectroscopic Characterization of 2-(p-Chlorobenzoyl)ethylamine (HCl Salt)
This guide provides an in-depth spectroscopic analysis of 3-amino-1-(4-chlorophenyl)propan-1-one , commonly referred to in older or semi-systematic nomenclature as 2-(p-Chlorobenzoyl)ethylamine .[1]
This compound is a classic
Executive Summary & Structural Context[1][2][3][4][5]
Compound: 3-amino-1-(4-chlorophenyl)propan-1-one hydrochloride
Formula:
Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical flow for characterizing this compound, prioritizing non-destructive techniques before destructive fragmentation.
Caption: Analytical workflow prioritizing solubility assessment (salt vs. base) followed by spectral confirmation.
Mass Spectrometry (MS) Analysis[2][6]
Mass spectrometry provides the first critical checkpoint: molecular weight confirmation and the identification of the halogen atom.[1][2]
Chlorine Isotope Signature
The presence of a single chlorine atom creates a distinct isotopic cluster due to the natural abundance of
-
Observation: You will observe two molecular ion peaks separated by 2 mass units (
andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) in a 3:1 intensity ratio .[2] -
Diagnostic Value: This confirms the "p-chloro" substitution on the phenyl ring immediately.[1][2]
Fragmentation Pathway (EI - 70eV)
The fragmentation is driven by the stability of the acylium ion and the fragility of the aliphatic chain.[2]
| m/z (approx) | Ion Type | Fragment Structure | Mechanistic Origin |
| 183/185 | Molecular ion (Free base). Weak intensity due to rapid fragmentation. | ||
| 139/141 | Base Peak | ||
| 111/113 | Aryl Cation | Loss of CO from the acylium ion (decarbonylation).[2] | |
| 30 | Imine Cation |
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways showing the competition between acylium formation (major) and amine alpha-cleavage.
Infrared Spectroscopy (FT-IR)
IR is used here primarily to confirm the oxidation state of the carbon chain (ketone vs. alcohol) and the salt form of the amine.[1][2]
Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).[1][2]
| Wavenumber ( | Functional Group | Assignment & Nuance |
| 3200–2800 | Broad band. Characteristic of ammonium salts ( | |
| 1680–1670 | Aryl Ketone. Conjugation with the benzene ring lowers the frequency from standard alkyl ketones (1715) to ~1680.[2] | |
| 1590, 1485 | Skeletal vibrations of the benzene ring.[2] | |
| 1090–1085 | Strong, sharp band indicating aryl chloride.[2] | |
| 830–815 | Para-substitution. A strong diagnostic band for 1,4-disubstituted benzene rings.[2] |
Nuclear Magnetic Resonance (NMR)[2][7][8]
NMR is the definitive structural proof.[1] The solvent of choice for the HCl salt is DMSO-d6 or D2O due to solubility;
NMR Analysis (DMSO-d6, 400 MHz)
The spectrum displays a distinct separation between the aromatic region and the aliphatic "backbone."[1][2]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.15 | Broad Singlet | 3H | Ammonium protons. Disappears upon | |
| 7.98 | Doublet ( | 2H | Ar-H (Ortho) | Protons adjacent to the carbonyl (deshielded by anisotropy).[2] Part of AA'BB' system.[1][2][4][5][6][7] |
| 7.62 | Doublet ( | 2H | Ar-H (Meta) | Protons adjacent to Chlorine.[2] |
| 3.45 | Triplet ( | 2H | Alpha to carbonyl.[2] Deshielded by the electron-withdrawing carbonyl.[2] | |
| 3.15 | Triplet ( | 2H | Alpha to nitrogen.[2] |
Expert Note on Coupling: The aliphatic region appears as two distinct triplets.[1][2] In lower field instruments (60 MHz), this might look like a complex multiplet, but at 300+ MHz, the triplet nature confirms the
NMR Analysis (Proton Decoupled)
| Shift ( | Carbon Type | Assignment |
| 196.5 | Quaternary | C=O (Ketone). Typical aryl ketone shift.[1][2] |
| 139.2 | Quaternary | Ar-C-Cl .[1] Ipso carbon attached to Chlorine.[1][2][4] |
| 134.8 | Quaternary | Ar-C-CO .[1] Ipso carbon attached to Carbonyl.[1][2] |
| 130.1 | Methine (CH) | Aromatic C (Ortho to C=O).[1][2] |
| 128.8 | Methine (CH) | Aromatic C (Meta to C=O).[1][2] |
| 36.5 | Methylene ( | |
| 34.2 | Methylene ( |
Synthesis & Stability Context (The "Why")
Understanding the origin of the sample aids in impurity profiling.[1][2] This compound is typically synthesized via a Mannich Reaction :
[2]Impurity Alert:
-
Bis-Mannich Bases: If stoichiometry isn't controlled, a second alkylation can occur on the nitrogen, creating a symmetric dimer.[1][2] Look for extra aliphatic peaks in NMR.
-
Vinyl Ketone: Under basic conditions (pH > 8), the free base undergoes
-elimination of ammonia to form 4-chlorophenyl vinyl ketone (acrylophenone).[2] This is a potent electrophile and will show vinyl protons in NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 5.8–6.5 ppm).[2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][8] (General reference for AA'BB' systems and aryl ketone shifts).
-
National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectrum of 3-amino-1-phenylpropan-1-one derivatives. NIST Chemistry WebBook, SRD 69.[1][2][9] [Link][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for C-13 chemical shift prediction).
-
Blicke, F. F. (1942).[1][2] The Mannich Reaction. Organic Reactions, 1, 303-341.[1][2] (Foundational text on the synthesis and stability of beta-aminoketones).
Sources
- 1. 2-Chloropropyldimethylamine | C5H12ClN | CID 92738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole | C12H9ClN2O2S | CID 5524575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
IUPAC nomenclature and synonyms for 2-(p-Chlorbenzoyl)-ethylamin
The following technical guide details the nomenclature, structural characterization, and synthetic pathways for 2-(p-Chlorobenzoyl)ethylamine , formally identified as 3-amino-1-(4-chlorophenyl)propan-1-one .
Nomenclature, Chemical Architecture, and Synthetic Methodologies
Executive Summary & Chemical Identity
2-(p-Chlorobenzoyl)ethylamine is a trivial synonym for the β-aminoketone 3-amino-1-(4-chlorophenyl)propan-1-one . It belongs to the class of Mannich bases , specifically derived from 4-chloroacetophenone. Due to the inherent instability of primary Mannich bases in their free form (which tend to undergo deamination to form vinyl ketones or cyclize), this compound is almost exclusively isolated, stored, and utilized as its hydrochloride salt .
Core Chemical Data
| Parameter | Technical Detail |
| Preferred IUPAC Name | 3-Amino-1-(4-chlorophenyl)propan-1-one |
| Common Synonyms | 2-(p-Chlorobenzoyl)ethylamine; 3-Amino-4'-chloropropiophenone; β-Amino-4-chloropropiophenone |
| Chemical Formula | C |
| Molecular Weight | 183.63 g/mol (Free Base); ~220.1 g/mol (HCl Salt) |
| PubChem CID | |
| Structural Class | β-Aminoketone (Primary Amine) |
Nomenclature Analysis
The name "2-(p-Chlorobenzoyl)ethylamine" follows a non-standard but logical connectivity based on the ethylamine skeleton:
-
Ethylamine Core :
-
Substituent : A p-chlorobenzoyl group (
) attached to the carbon β to the nitrogen (position 2).
IUPAC Dissection:
-
Principal Functional Group : Ketone (Suffix: -one).
-
Parent Chain : Propane (3 carbons including the carbonyl).
-
Numbering : Starts at the carbonyl carbon (C1).
-
Substituents :
Structural Characterization & Stability
The free base of this compound is thermodynamically unstable. In solution or upon isolation, it undergoes a retro-Michael addition (elimination of ammonia) to form 1-(4-chlorophenyl)prop-2-en-1-one (a vinyl ketone), which typically polymerizes or reacts further.
To ensure structural integrity, the compound is stabilized as the ammonium chloride salt. The protonation of the amine prevents the lone pair from initiating the elimination mechanism.
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and the stabilization via protonation.
Figure 1: Structural connectivity of 3-amino-1-(4-chlorophenyl)propan-1-one hydrochloride.[5]
Synthetic Methodology (Mannich Reaction)
The synthesis of 3-amino-1-(4-chlorophenyl)propan-1-one is classically achieved via a Mannich Reaction . This involves the acid-catalyzed condensation of an enolizable ketone, an aldehyde, and an amine.
Protocol: Synthesis of the Hydrochloride Salt
Reagents:
-
4-Chloroacetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq) (Source of formaldehyde)
-
Ammonium Chloride (1.1 eq) (Source of ammonia)
-
Ethanol (Solvent)
-
Catalytic HCl (conc.)
Step-by-Step Workflow:
-
Activation : Dissolve 4-chloroacetophenone and paraformaldehyde in absolute ethanol. Add a catalytic amount of concentrated HCl (0.5 mL) to depolymerize the paraformaldehyde and generate the reactive iminium ion in situ.
-
Condensation : Add ammonium chloride and heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction proceeds via the attack of the enol form of the acetophenone on the formaldehyde-derived iminium species.
-
Precipitation : Upon cooling, the product typically crystallizes directly from the reaction mixture as the hydrochloride salt.
-
Purification : Filter the white crystalline solid. Wash with cold acetone or diethyl ether to remove unreacted ketone. Recrystallize from ethanol/water if necessary.
Reaction Pathway Diagram
Figure 2: Mannich reaction pathway for the synthesis of the target aminoketone.
Applications & Research Relevance
This molecule serves as a versatile C3-synthon in organic synthesis:
-
Heterocycle Synthesis : Reaction with hydrazines yields pyrazolines .
-
Pharmaceutical Precursors : It is a structural analog to precursors used in the synthesis of centrally acting drugs (e.g., muscle relaxants like Baclofen, though Baclofen requires a different oxidation state and substitution pattern).
-
Stereoselective Reduction : Asymmetric reduction of the ketone yields
-amino alcohols, which are privileged scaffolds in medicinal chemistry.
References
-
PubChem . 2-(p-Chlorbenzoyl)-ethylamin (CID 408356). National Library of Medicine. Available at: [Link]
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
- Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.
Sources
- 1. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
- 3. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [sigmaaldrich.com]
- 4. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Dihydrocitrinone | C13H14O6 | CID 163095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
role of 2-(p-Chlorbenzoyl)-ethylamin in medicinal chemistry and drug discovery
Application Note: Strategic Utilization of 2-(4-Chlorobenzoyl)ethylamine in Medicinal Chemistry
Executive Summary
2-(p-Chlorbenzoyl)-ethylamin (IUPAC: 3-amino-1-(4-chlorophenyl)propan-1-one ) is a privileged
This guide provides a comprehensive technical analysis of this compound, addressing its inherent instability as a free base, its stabilization as a hydrochloride salt, and validated protocols for its transformation into bioactive libraries.
Chemical Identity & Structural Significance
-
Common Name: 2-(p-Chlorbenzoyl)ethylamine
-
IUPAC Name: 3-amino-1-(4-chlorophenyl)propan-1-one
-
Molecular Formula:
-
Molecular Weight: 183.63 g/mol
-
Classification: Primary Mannich Base (
-aminoketone)
The Mannich Instability Paradox
As a primary Mannich base, the free amine of this compound is thermodynamically prone to retro-Mannich fragmentation (releasing formaldehyde and 4-chloroacetophenone) or intermolecular condensation (polymerization) under basic conditions.
-
Expert Insight: Never store the free base. All protocols below utilize the Hydrochloride (HCl) salt to "lock" the amine, preventing cyclization or degradation until the specific reaction moment.
Core Applications in Drug Discovery
A. The SSRI/SNRI Pathway (Reductive Functionalization)
The 3-phenyl-3-aminopropan-1-one backbone is the structural parent of the "aryloxypropylamine" class of antidepressants.
-
Mechanism: Reduction of the ketone yields a
-amino alcohol. -
Relevance: This alcohol is a direct structural analog of the Fluoxetine (Prozac) and Atomoxetine scaffolds. The 4-chloro substituent mimics the halogenation patterns found in high-affinity SERT/NET transporter inhibitors.
B. The Heterocyclic Pathway (Cyclocondensation)
The 1,3-electrophilic character of the
-
Target: Reaction with hydrazines yields 3-(4-chlorophenyl)pyrazoles , a scaffold ubiquitous in p38 MAP kinase inhibitors and COX-2 inhibitors.
Visualization: The Divergent Synthesis Hub
The following diagram illustrates the central role of 2-(p-Chlorbenzoyl)ethylamine in accessing diverse chemical space.
Caption: Divergent synthesis pathways from the 2-(p-Chlorbenzoyl)ethylamine scaffold to bioactive pharmacophores.
Detailed Experimental Protocols
Protocol 1: Stabilization & Synthesis of the HCl Salt
Objective: To isolate the stable hydrochloride salt from a Mannich reaction mixture, preventing retro-Mannich degradation.
Reagents:
-
4-Chloroacetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Ammonium Chloride (1.5 eq)
-
Ethanol (Absolute)
-
Conc. HCl (Catalytic)
Methodology:
-
Reflux: Combine 4-chloroacetophenone, paraformaldehyde, and ammonium chloride in ethanol. Add 2-3 drops of conc. HCl to catalyze the enolization. Reflux for 12–16 hours.
-
Why: The acidic environment ensures the product amine is immediately protonated, preventing it from reacting with the ketone of another molecule.
-
-
Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of 2-(p-chlorbenzoyl)ethylamine should precipitate as a white crystalline solid.
-
Filtration: Filter the solid under vacuum. Wash with cold acetone to remove unreacted ketone.
-
Validation: Check melting point (typically >180°C for HCl salts) and
H-NMR ( ). Look for the triplet signals of the ethylene backbone ( ppm).
Protocol 2: Chemoselective Reduction to -Amino Alcohol
Objective: To synthesize the 3-amino-1-(4-chlorophenyl)propan-1-ol core without over-reduction.
Reagents:
-
2-(p-Chlorbenzoyl)ethylamine HCl (1.0 eq)
-
Sodium Borohydride (
) (2.0 eq) -
Methanol (
)
Step-by-Step:
-
Solubilization: Dissolve the HCl salt in Methanol at 0°C.
-
Note: Do not neutralize the salt beforehand; the basicity of borohydride is sufficient, and keeping the pH lower initially prevents side reactions.
-
-
Addition: Add
portion-wise over 30 minutes. Gas evolution ( ) will occur. -
Quench: Stir at room temperature for 2 hours. Quench with dilute acetic acid.
-
Extraction: Basify to pH 10 with NaOH (aq) rapidly and extract immediately into Dichloromethane (DCM).
-
Critical Control Point: Minimizing the time the free amine spends in the aqueous phase reduces solubility losses.
-
-
Result: The resulting oil is the
-amino alcohol, a direct precursor to Fluoxetine analogs via O-arylation.
Protocol 3: Cyclization to 3-(4-Chlorophenyl)pyrazole
Objective: To convert the acyclic scaffold into a bioactive heterocycle.
Reagents:
-
2-(p-Chlorbenzoyl)ethylamine HCl (1.0 eq)
-
Hydrazine Hydrate (80%) (1.5 eq)
-
Ethanol
Step-by-Step:
-
Condensation: Suspend the HCl salt in ethanol. Add Hydrazine Hydrate dropwise.
-
Heating: Heat to reflux for 3 hours. The solution will turn clear then precipitate the product.
-
Mechanism: The hydrazine attacks the carbonyl (forming a hydrazone), followed by intramolecular attack of the hydrazine amine on the
-carbon (displacing the amine or undergoing oxidation/elimination depending on conditions).-
Note: Standard Mannich bases eliminate the amine to form the pyrazole.
-
-
Isolation: Cool and filter the solid. Recrystallize from ethanol/water.
Quantitative Data: Physicochemical Profile
| Property | Value | Implication for Drug Design |
| LogP (Calc) | 1.8 - 2.1 | Ideal for CNS penetration (Blood-Brain Barrier crossing). |
| pKa (Amine) | ~9.5 | Highly ionized at physiological pH; requires salt formation for oral formulations. |
| H-Bond Donors | 2 ( | Good receptor interaction potential; implies high solubility in acidic media. |
| Metabolic Stability | Moderate | The ketone is a reduction target (CYP450); the 4-Cl group blocks para-hydroxylation, enhancing half-life. |
References
- Mannich, C., & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin.Archiv der Pharmazie, 250(1), 647-667.
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Comprehensive review on stability and reactivity).
-
Wong, D. T., et al. (1995). Prozac (Fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug.Life Sciences, 57(5), 411-441. Link (Structural relevance of aryloxypropylamines).
- Katritzky, A. R., et al. (2010). Synthesis of pyrazoles and pyrazolo[1,5-a]pyrimidines.Arkivoc, 2010(9), 46-56.
-
PubChem Compound Summary. (2023). 2-(p-Chlorbenzoyl)-ethylamin (CID 408356). National Library of Medicine. Link
Author Note: This guide synthesizes classical organic chemistry with modern medicinal application. The protocols assume standard safety measures for handling chlorinated aromatics and hydrazine derivatives.
The Versatile Role of 2-(p-Chlorobenzoyl)-ethylamine in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive compounds. 2-(p-Chlorobenzoyl)-ethylamine, a bifunctional molecule featuring a reactive primary amine and a p-chlorobenzoyl moiety, represents a valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of both a nucleophilic ethylamine chain and an electrophilic carbonyl group within the same molecule, along with the influence of the electron-withdrawing chloro-substituted phenyl ring, imparts unique reactivity that can be harnessed for the construction of complex molecular architectures.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the utility of 2-(p-Chlorobenzoyl)-ethylamine as a foundational element in heterocyclic synthesis. We will delve into the core synthetic transformations, provide detailed, field-proven protocols, and elucidate the mechanistic underpinnings of these reactions. The resulting heterocyclic scaffolds, including tetrahydroisoquinolines, dihydroisoquinolines, quinazolinones, and pyridazines, are prevalent in numerous pharmacologically active agents, highlighting the significance of this building block in the generation of new chemical entities with therapeutic potential.
I. Synthesis of the Building Block: 2-(p-Chlorobenzoyl)-ethylamine
A reliable supply of the starting material is the first critical step in any synthetic campaign. While 2-(p-Chlorobenzoyl)-ethylamine is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common and efficient laboratory-scale synthesis involves a two-step process starting from p-chlorobenzoyl chloride.
Protocol 1: Synthesis of 2-(p-Chlorobenzoyl)-ethylamine Hydrochloride
This protocol details the synthesis of the hydrochloride salt of the title compound, which is often a stable and easily handled form.
Step 1: Acylation of Aminoacetonitrile
The first step involves the acylation of aminoacetonitrile with p-chlorobenzoyl chloride to form N-(p-chlorobenzoyl)aminoacetonitrile.
-
Reaction Principle: This is a nucleophilic acyl substitution where the amino group of aminoacetonitrile attacks the electrophilic carbonyl carbon of p-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Step 2: Reduction of the Nitrile
The resulting nitrile is then reduced to the corresponding primary amine.
-
Reaction Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Chlorobenzoyl chloride | 175.01 | 17.5 g | 0.1 |
| Aminoacetonitrile hydrochloride | 92.52 | 9.25 g | 0.1 |
| Triethylamine | 101.19 | 22.3 mL | 0.22 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| N-(p-chlorobenzoyl)aminoacetonitrile | 194.62 | - | - |
| Ethanol | 46.07 | 150 mL | - |
| Raney Nickel (50% slurry in water) | - | ~5 g | - |
| Hydrogen gas (H₂) | 2.02 | - | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Acylation:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aminoacetonitrile hydrochloride (9.25 g, 0.1 mol) and dichloromethane (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (22.3 mL, 0.22 mol) to the stirred suspension.
-
Dissolve p-chlorobenzoyl chloride (17.5 g, 0.1 mol) in dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexane).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL), 1 M HCl (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(p-chlorobenzoyl)aminoacetonitrile.
-
-
Reduction:
-
Transfer the crude N-(p-chlorobenzoyl)aminoacetonitrile to a Parr hydrogenation bottle.
-
Add ethanol (150 mL) and carefully add the Raney Nickel slurry (~5 g).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the mixture at room temperature for 12-18 hours, monitoring the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2), resulting in the precipitation of the hydrochloride salt.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-(p-Chlorobenzoyl)-ethylamine hydrochloride.
-
II. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation of a β-arylethylamine with an aldehyde or ketone to furnish a tetrahydroisoquinoline core.[1][2][3] This transformation is a cornerstone in alkaloid synthesis and medicinal chemistry. 2-(p-Chlorobenzoyl)-ethylamine serves as an excellent substrate for this reaction, leading to the formation of 1-substituted-6-(p-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinolines.
Caption: Pictet-Spengler reaction workflow.
Protocol 2: Synthesis of 1-Methyl-6-(p-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
This protocol exemplifies the Pictet-Spengler reaction using acetaldehyde as the carbonyl component.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(p-Chlorobenzoyl)-ethylamine HCl | 224.10 | 2.24 g | 0.01 |
| Acetaldehyde | 44.05 | 0.66 mL | 0.012 |
| Trifluoroacetic acid (TFA) | 114.02 | 1.5 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Sodium bicarbonate (sat. aq. solution) | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | For extraction | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Suspend 2-(p-Chlorobenzoyl)-ethylamine hydrochloride (2.24 g, 0.01 mol) in toluene (50 mL) in a 100 mL round-bottom flask.
-
Add acetaldehyde (0.66 mL, 0.012 mol) to the suspension.
-
Carefully add trifluoroacetic acid (1.5 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 hexane/ethyl acetate).
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexane) to yield the desired 1-methyl-6-(p-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
III. Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline.[4][5] This reaction is a classic method for constructing this important heterocyclic core. The synthesis first requires the acylation of 2-(p-Chlorobenzoyl)-ethylamine to form the corresponding amide.
Caption: Bischler-Napieralski reaction workflow.
Protocol 3: Synthesis of 1-Methyl-6-(p-chlorobenzoyl)-3,4-dihydroisoquinoline
Step 1: Synthesis of N-Acetyl-2-(p-chlorobenzoyl)-ethylamine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(p-Chlorobenzoyl)-ethylamine HCl | 224.10 | 2.24 g | 0.01 |
| Acetic anhydride | 102.09 | 1.1 mL | 0.011 |
| Pyridine | 79.10 | 2.4 mL | 0.03 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Step-by-Step Procedure:
-
Suspend 2-(p-Chlorobenzoyl)-ethylamine hydrochloride (2.24 g, 0.01 mol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Add pyridine (2.4 mL, 0.03 mol) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mL, 0.011 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-2-(p-chlorobenzoyl)-ethylamine, which can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Acetyl-2-(p-chlorobenzoyl)-ethylamine | 227.67 | ~2.28 g | ~0.01 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3 mL | - |
| Toluene (anhydrous) | 92.14 | 40 mL | - |
Step-by-Step Procedure:
-
Dissolve the crude N-acetyl-2-(p-chlorobenzoyl)-ethylamine (~0.01 mol) in anhydrous toluene (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Carefully add phosphorus oxychloride (3 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours.
-
Cool the reaction to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Make the aqueous solution basic (pH ~9-10) by the careful addition of concentrated ammonium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 1-methyl-6-(p-chlorobenzoyl)-3,4-dihydroisoquinoline.
IV. Plausible Applications in the Synthesis of Other Heterocycles
While the Pictet-Spengler and Bischler-Napieralski reactions are the most direct applications, the bifunctional nature of 2-(p-Chlorobenzoyl)-ethylamine allows for its potential use in the synthesis of other important heterocyclic systems.
A. Quinazolinones
Quinazolinones are a class of fused heterocycles with a broad range of pharmacological activities.[6] A plausible route to 2,3-disubstituted quinazolinones could involve the initial reaction of 2-(p-Chlorobenzoyl)-ethylamine with an ortho-aminobenzamide derivative, followed by a cyclization-dehydration step.
B. Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[4] The 2-(p-Chlorobenzoyl)-ethylamine backbone contains a γ-amino ketone moiety, which, after suitable derivatization, could potentially undergo cyclization with hydrazine or its derivatives to form substituted dihydropyridazines, which can be subsequently oxidized to pyridazines.
V. Medicinal Chemistry Relevance of the Resulting Scaffolds
The heterocyclic cores synthesized from 2-(p-Chlorobenzoyl)-ethylamine are privileged structures in medicinal chemistry.
-
Tetrahydroisoquinolines (THIQs): This scaffold is present in a vast number of natural products and synthetic drugs.[7] THIQ derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[8][9][10]
-
Dihydroisoquinolines: These compounds are not only precursors to fully aromatic isoquinolines but also exhibit their own biological activities, including potential anticancer and spasmolytic effects.[11][12]
-
Quinazolinones: This class of compounds is well-represented in clinically used drugs, with applications as anticancer agents, sedatives, and anti-inflammatory drugs.[13]
-
Pyridazines: The pyridazine nucleus is a component of several drugs with cardiovascular, anti-inflammatory, and herbicidal activities.[14]
The p-chlorobenzoyl group introduced from the starting material can also play a crucial role in modulating the pharmacological properties of the final compounds through hydrophobic and electronic interactions with biological targets.
VI. Conclusion
2-(p-Chlorobenzoyl)-ethylamine is a highly valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. Its bifunctional nature allows for its participation in powerful cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, providing efficient access to tetrahydroisoquinoline and dihydroisoquinoline scaffolds. Furthermore, its structural features suggest its potential utility in the synthesis of other important heterocycles like quinazolinones and pyridazines. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this key intermediate in their drug discovery and development endeavors.
References
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
PrepChem. Preparation of 2-chlorobenzyl chloride. Available from: [Link]
- Google Patents. EP2045243A1 - Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof.
- Google Patents. CN103709043A - Method for preparing p-chlorophenylethylamine.
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available from: [Link]
-
YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available from: [Link]
-
chemeurope.com. Pictet-Spengler reaction. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]
- Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
PubMed Central. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]
-
PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
ResearchGate. Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... Available from: [Link]
-
Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Available from: [Link]
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
PubMed Central. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
RSC Publishing. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
PubMed. Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[1][7][15]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives. Available from: [Link]
- Google Patents. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
-
NROChemistry. Pictet-Spengler Reaction. Available from: [Link]
-
MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]
- Google Patents. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof.
-
ResearchGate. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones by... Available from: [Link]
-
Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link]
-
Society of Chemical Industry. Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Available from: [Link]
Sources
- 1. CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 13. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 14. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Scale-Up Synthesis of 2-(p-Chlorobenzoyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(p-Chlorobenzoyl)ethylamine, an important intermediate in pharmaceutical and chemical research. The protocol herein is designed to be robust, scalable, and efficient, with a strong emphasis on safety, process control, and product purity. This guide details a two-step synthetic pathway involving a Friedel-Crafts acylation followed by a modified Gabriel synthesis. Each step is accompanied by detailed procedural instructions, mechanistic insights, safety precautions, and analytical methods for in-process control and final product characterization.
Introduction and Scientific Background
2-(p-Chlorobenzoyl)ethylamine and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The structural motif of a substituted benzoyl group attached to an ethylamine chain is found in various pharmacologically active compounds. The reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs.
The synthetic strategy outlined in this application note is predicated on well-established and scalable chemical transformations. The primary challenge in scaling up organic syntheses lies in maintaining reaction efficiency, managing heat transfer, ensuring safe handling of reagents, and achieving consistent product quality. This protocol addresses these challenges by providing a detailed operational framework.
Synthetic Strategy and Mechanistic Overview
The synthesis of 2-(p-Chlorobenzoyl)ethylamine is proposed via a two-stage process. This approach is designed for scalability and utilizes commercially available starting materials.
Stage 1: Friedel-Crafts Acylation to Synthesize 2-Chloro-1-(4-chlorophenyl)ethan-1-one. This initial step involves the reaction of chlorobenzene with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine substituent.[3]
Stage 2: Gabriel Synthesis to Form 2-(p-Chlorobenzoyl)ethylamine. The second stage employs a modified Gabriel synthesis to introduce the amine functionality.[4][5][6][7][8] The intermediate, 2-chloro-1-(4-chlorophenyl)ethan-1-one, is reacted with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine, to liberate the desired primary amine.[4][5][7] This method is preferred for its ability to cleanly produce primary amines without the over-alkylation issues often encountered with direct amination.[4][6]
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for 2-(p-Chlorobenzoyl)ethylamine.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheets (MSDS) for all reagents.[9][10] The synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[11]
Stage 1: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethan-1-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) |
| Chlorobenzene | 112.56 | 5.0 | 562.8 g (511 mL) |
| 2-Chloroacetyl chloride | 112.94 | 5.5 | 621.2 g (440 mL) |
| Aluminum chloride (anhydrous) | 133.34 | 6.0 | 800 g |
| Dichloromethane (DCM) | 84.93 | - | 5 L |
| Hydrochloric acid (conc.) | 36.46 | - | As needed |
| Sodium bicarbonate (sat. aq.) | 84.01 | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Protocol:
-
Reaction Setup: Equip a 10 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). The entire apparatus should be flame-dried and maintained under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (800 g) and dichloromethane (2.5 L). Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add 2-chloroacetyl chloride (621.2 g) to the stirred suspension over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: Add chlorobenzene (562.8 g) dropwise from the addition funnel over 1.5-2 hours, maintaining the internal temperature between 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a stirred mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL). This should be done in a large, well-ventilated container.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L). Combine the organic extracts.
-
Neutralization and Drying: Wash the combined organic layers with water (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and finally with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Synthesis of 2-(p-Chlorobenzoyl)ethylamine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass) |
| 2-Chloro-1-(4-chlorophenyl)ethan-1-one | 189.04 | 2.0 | 378.1 g |
| Potassium phthalimide | 185.22 | 2.2 | 407.5 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 2.5 L |
| Hydrazine hydrate (64%) | 50.06 | 4.0 | 200.2 g (approx. 200 mL) |
| Ethanol | 46.07 | - | 3 L |
| Hydrochloric acid (conc.) | 36.46 | - | As needed |
| Sodium hydroxide (aq.) | 40.00 | - | As needed |
Protocol:
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve potassium phthalimide (407.5 g) in anhydrous N,N-dimethylformamide (DMF) (2.5 L).
-
Addition of Ketone: Add a solution of 2-chloro-1-(4-chlorophenyl)ethan-1-one (378.1 g) in DMF (500 mL) to the phthalimide solution.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Hydrazinolysis: Cool the reaction mixture to room temperature. Add ethanol (3 L) followed by the slow addition of hydrazine hydrate (200.2 g). A thick precipitate of phthalhydrazide will form.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Isolation of Crude Product: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in diethyl ether or dichloromethane and wash with water. To purify, the amine can be converted to its hydrochloride salt. Acidify the organic solution with concentrated HCl. The precipitated hydrochloride salt can be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.[12]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Analytical Characterization
Thorough analytical characterization is essential to ensure the identity and purity of the synthesized compounds.
| Analytical Technique | Purpose | Expected Results for 2-(p-Chlorobenzoyl)ethylamine |
| ¹H NMR | Structural elucidation | Signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl, and the methylene protons adjacent to the amine. |
| ¹³C NMR | Confirmation of carbon skeleton | Peaks for the carbonyl carbon, aromatic carbons, and the two aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of the target compound (C₉H₁₀ClNO).[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity.[14][15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorptions for N-H stretching (amine), C=O stretching (ketone), and C-Cl stretching. |
Safety and Waste Management
Hazardous Reagents:
-
Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.
-
2-Chloroacetyl chloride: Corrosive, lachrymator, and toxic. Handle with extreme care in a fume hood.
-
Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Use appropriate engineering controls and PPE.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
Concentrated HCl and NaOH: Highly corrosive.
Waste Disposal:
-
All organic waste should be collected in designated, labeled containers.
-
Aqueous waste should be neutralized before disposal.
-
Solid waste, such as filter cakes, should be disposed of in accordance with institutional guidelines.
Troubleshooting and Optimization
-
Low Yield in Stage 1: Ensure all reagents and glassware are anhydrous, as moisture will deactivate the AlCl₃ catalyst. The rate of addition and temperature control are also critical.
-
Incomplete Reaction in Stage 2: The reaction of the intermediate ketone with potassium phthalimide may require longer reaction times or slightly higher temperatures. Ensure the DMF is anhydrous.
-
Difficulty in Removing Phthalhydrazide: This precipitate can sometimes be gelatinous. Diluting with more ethanol and thorough stirring can aid filtration.
-
Purification Challenges: If the final product is difficult to crystallize as the hydrochloride salt, column chromatography on silica gel may be an alternative purification method.
References
- EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google P
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (URL: not available)
- CN103193658A - Synthesis method of (R)
- KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)
-
The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])
- Manufacturing Process. (URL: not available)
- US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google P
- CN101417985B - Method for synthesizing 2-amino thizaoline - Google P
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (URL: [Link])
-
P-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
- S1 Electronic Supplementary Information (ESI) Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Couplin - The Royal Society of Chemistry. (URL: not available)
-
p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC - NIH. (URL: [Link])
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - European Patent Office - EP 0367233 A2. (URL: [Link])
-
2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem. (URL: [Link])
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. (URL: [Link])
-
Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC - NIH. (URL: [Link])
-
Material Safety Data Sheet - 4-Chlorobenzoyl chloride - Cole-Parmer. (URL: [Link])
- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl)
-
Ethylamine Properties, Reactions, and Applications - Safrole. (URL: [Link])
-
The Gabriel Synthesis - Chemistry Steps. (URL: [Link])
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (URL: not available)
-
A kind of preparation method of p-chlorobenzaldehyde - Eureka | Patsnap. (URL: [Link])
-
Friedel-Crafts Acylation Made Super Easy! - YouTube. (URL: [Link])
-
Gabriel Synthesis. (URL: [Link])
- KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)
Sources
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. safrole.com [safrole.com]
- 12. reddit.com [reddit.com]
- 13. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 15. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
analytical methods for monitoring reactions involving 2-(p-Chlorbenzoyl)-ethylamin.
Executive Summary & Analytical Strategy
2-(p-Chlorbenzoyl)-ethylamin (also known as 1-amino-3-(4-chlorophenyl)-3-oxopropane) represents a critical class of "Mannich base" intermediates used frequently in the synthesis of heterocycles (e.g., pyrroles, indoles) and pharmaceutical scaffolds.
The Analytical Challenge: This molecule presents a unique "dual-personality" challenge in analytical chemistry:
-
Nucleophilic/Basic: The primary amine (
) is prone to tailing on standard silica-based columns due to silanol interactions. -
Electrophilic/Labile: As a
-aminoketone (Mannich base), it is susceptible to the retro-Mannich reaction (decomposition back to acetophenone and formaldehyde/amine) under basic conditions or high heat.
The Solution: This guide prioritizes Reverse-Phase HPLC (RP-HPLC) under acidic conditions. The low pH serves two functions: it protonates the amine (preventing tailing) and stabilizes the Mannich base against decomposition.
Critical Analytical Decision Matrix
Before selecting a method, evaluate the specific phase of drug development.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on experimental needs.
Protocol A: High-Performance Liquid Chromatography (RP-HPLC)
This is the "Gold Standard" method. It relies on the strong UV absorption of the p-chlorobenzoyl moiety.
Method Parameters[1][2][3][4][5][6][7][8][9][10]
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Kinetex 5µm, 150 x 4.6mm) | Standard hydrophobicity is sufficient due to the aromatic ring. |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Critical: Acidic pH (~2.5) keeps the amine protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for basic compounds compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | The p-chlorobenzoyl chromophore absorbs strongly here. |
| Temperature | 25°C - 30°C | Do not exceed 40°C to avoid thermal degradation of the Mannich base. |
Gradient Profile
-
0.0 min: 95% A / 5% B
-
10.0 min: 10% A / 90% B
-
12.0 min: 10% A / 90% B
-
12.1 min: 95% A / 5% B
-
15.0 min: Stop (Re-equilibration)
Sample Preparation (Self-Validating Step)
-
Solvent: Dissolve sample in Mobile Phase A (Water/Acid).
-
Concentration: 0.5 mg/mL.
-
Validation Check: Inject the sample immediately. Re-inject after 4 hours at room temperature.
-
Pass: Peak area remains >98%.[1]
-
Fail: Appearance of a new peak (likely 4-chloroacetophenone) indicates retro-Mannich degradation. Action: Analyze samples at 4°C.
-
Protocol B: Thin Layer Chromatography (TLC)
Useful for rapid monitoring of the consumption of starting materials (e.g., 4-chloroacetophenone + formaldehyde + amine).
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane (DCM) : Methanol : Ammonium Hydroxide (90 : 10 : 1).
-
Note: The small amount of base (
) is required to "drag" the amine up the plate, otherwise it stays at the baseline.
-
-
Visualization:
-
UV (254 nm): Shows the aromatic ring (Starting material & Product).
-
Ninhydrin Stain: Dip and heat. The product (primary amine) will turn purple/blue . The starting ketone will not stain.
-
Synthesis & Degradation Monitoring Workflow
Understanding the chemical pathway is essential for interpreting chromatograms. The diagram below illustrates the synthesis via the Mannich reaction and the potential degradation pathway that creates "ghost peaks" in HPLC.
Figure 2: Synthesis and degradation pathways. Note the reversible nature of the Mannich reaction (dashed red line), which can occur during analysis if pH is not controlled.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (Asymmetry > 1.5) | Silanol interaction with amine. | Increase buffer strength or add 0.1% Triethylamine (TEA) to the mobile phase (only if using high pH resistant columns). Preferred: Switch to 0.1% TFA. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in Mobile Phase A (Water/Acid), not pure ACN or MeOH. |
| "Ghost" Peak at High RT | Retro-Mannich degradation. | The product is decomposing on-column or in the vial. Lower column temp to 25°C. Ensure autosampler is cooled to 4°C. |
References
-
Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science.
-
Dong, M. W. (2016). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America.
-
Roman, G. (2016).[2] Synthesis and Reactivity of Mannich Bases. ResearchGate.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(p-Chlorobenzoyl)-ethylamine Synthesis
Introduction: The Stability Paradox
Welcome to the technical support center for 2-(p-Chlorobenzoyl)-ethylamine (systematically: 3-amino-1-(4-chlorophenyl)propan-1-one).
If you are accessing this guide, you are likely facing one of two critical issues:
-
Low Yields (<40%): Your Mannich reaction is producing a mixture of secondary/tertiary amines rather than the desired primary amine.
-
Product Degradation: Your white crystalline product turns into a brown tar upon filtration or drying.
The Core Challenge: This molecule is a
The Golden Rule: Always isolate, store, and handle this compound as its Hydrochloride (HCl) salt . Never allow the pH to exceed 9.0 during workup, and never heat the free base.
Part 1: The High-Yield Protocol (Delepine Route)
Recommended for: Users requiring >80% yield and high purity (>98%).
While the direct Mannich reaction (Acetophenone + HCHO + NH
Workflow Diagram
Figure 1: The Delepine synthetic pathway avoids poly-alkylation by using Hexamine as a "masked" ammonia source.
Step-by-Step Protocol
Step 1: Synthesis of
-Chloroketone
-
Reagents: Chlorobenzene (Solvent/Reactant), 3-Chloropropionyl chloride (1.0 equiv), AlCl
(1.1 equiv). -
Procedure:
-
Suspend AlCl
in dry chlorobenzene at 0°C. -
Dropwise add 3-chloropropionyl chloride.
-
Stir at 40–50°C for 4 hours.
-
Quench on ice/HCl. Separate organic layer, dry, and concentrate.
-
Result: 3-chloro-1-(4-chlorophenyl)propan-1-one (Solid).
-
Step 2: The Delepine Reaction
-
Reagents:
-Chloroketone (from Step 1), Hexamethylenetetramine (Hexamine) (1.05 equiv), Chloroform (CHCl ). -
Procedure:
-
Dissolve the
-chloroketone in CHCl (5 mL/g). -
Add Hexamine.[1]
-
Reflux for 4–6 hours. A thick white precipitate (the quaternary ammonium salt) will form.
-
Critical Step: Filter the solid. Wash with cold CHCl
. This removes impurities. -
Hydrolysis: Suspend the solid in Ethanol (5 mL/g) and add Conc. HCl (2.5 equiv).
-
Reflux for 2 hours (cleaves the hexamine cage).
-
Cool to 0°C. The product crystallizes as the Hydrochloride Salt .
-
Part 2: Troubleshooting the Mannich Reaction
Recommended for: Users restricted to 4-Chloroacetophenone as the starting material.
If you must use the Mannich reaction (Acetophenone + Paraformaldehyde + Ammonium Chloride), you are fighting a statistical battle against double-addition (forming secondary amines).
Mannich Reaction Pathway & Pitfalls
Figure 2: The "Bis-Mannich" and "Elimination" traps in the direct synthesis route.
Optimization & Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Bis-Alkylation: The primary amine product reacted with another molecule of formaldehyde/ketone. | Increase NH |
| Product is Sticky/Brown | Free Base Instability: You basified the reaction mixture too strongly or heated it during workup. | Acidic Workup Only: Never exceed pH 9. Extract the free base into cold ether/DCM rapidly, dry, and immediately add HCl/Ethanol to precipitate the stable salt. |
| No Reaction | pH too High: Mannich requires acid catalysis to generate the iminium ion. | Add Catalytic HCl: Add 0.5 mL of Conc. HCl to the reaction mixture (usually Ethanol solvent) to initiate iminium formation [2].[1] |
| Oily Product | Water Contamination: Water prevents crystallization of the salt. | Use Paraformaldehyde: Switch from aqueous formalin (37%) to solid Paraformaldehyde. Use absolute Ethanol or Isopropanol as solvent. |
Part 3: Stability & Storage FAQs
Q: Can I store the free base? A: No. The free base will degrade within hours at room temperature via elimination of ammonia. Always store as the Hydrochloride salt in a desiccator.
Q: My product has a melting point of 160°C, but literature says 175°C. Why? A: This is often due to contamination with the Secondary Amine (Bis-Mannich base).
-
Purification: Recrystallize from Ethanol/Acetone (9:1) with a few drops of Conc. HCl added. The secondary amine is less soluble in ethanol and may filter out, or the salt will purify upon slow cooling.
Q: Why did my reaction turn yellow/orange? A: This indicates the formation of the Vinyl Ketone (1-(4-chlorophenyl)prop-2-en-1-one). This is a Michael acceptor and a potent skin irritant.
-
Safety Note: If you see this, handle with extreme caution. Quench with aqueous HCl to attempt to convert it back to the
-chloroketone or wash it away.
References
-
Mannich Reaction Optimization: "The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines." ResearchGate.[1] Available at: [Link]
-
Catalysis Mechanism: "NH4Cl Catalyzed synthesis of β-amino Esters." ResearchGate.[1] Available at: [Link]
-
Delepine Reaction Overview: "Delepine Reaction - Organic Chemistry Portal." Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-amino-1-(4-chlorophenyl)propan-1-one: "Synthesis of 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one." National Institutes of Health (PMC). Available at: [Link]
-
General Mannich Mechanism: "Mannich Reaction." Wikipedia. Available at: [Link]
Sources
troubleshooting purification of 2-(p-Chlorbenzoyl)-ethylamin by chromatography
Ticket ID: #CHL-AMN-902
Status: Open
Subject: Troubleshooting Chromatography Issues for
Executive Summary
You are encountering difficulties purifying 2-(p-chlorobenzoyl)-ethylamine (also known as 2-amino-1-(4-chlorophenyl)ethanone). This compound belongs to the class of
-
Basicity: The primary amine (
) interacts strongly with acidic silanols on silica gel, causing severe peak tailing.[2][3] -
Instability: As a free base,
-aminoketones are prone to self-condensation (dimerization to dihydropyrazines) and oxidation.[1][2] Silica gel acts as a Lewis acid catalyst, accelerating this decomposition during the run.[2]
This guide provides technical solutions to stabilize your compound and achieve high-resolution separation.
Module 1: Peak Shape Issues (Tailing & Streaking)
User Question: "My product elutes as a broad, shark-fin shaped peak that streaks across 20 fractions. Why is this happening?"
Technical Diagnosis:
This is classic silanol interaction .[2] Silica gel (
The Fix: The "TEA Blockade" Protocol You must mask the active sites on the silica.
Protocol A: Mobile Phase Modification
-
Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (
) to your mobile phase.[2] -
Solvent System: Use a gradient of Dichloromethane (DCM) and Methanol (MeOH).[2]
-
Example: Start 98:2 DCM:MeOH (+1% TEA)
End 90:10 DCM:MeOH (+1% TEA).
-
Critical Step (Column Pre-treatment): Simply adding TEA to the eluent is often insufficient because the silica absorbs the base from the solvent front, causing a pH gradient.
Action: Flush the column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading your sample. This ensures the entire stationary phase is deactivated.[2]
Module 2: Sample Decomposition (Low Recovery)
User Question: "I loaded 500 mg of crude material, but only recovered 200 mg. The column turned yellow/orange.[2] Where did my product go?"
Technical Diagnosis: You likely experienced on-column degradation .[1][2] The free base of 2-(p-chlorobenzoyl)-ethylamine is unstable.[1][2] The acidic nature of silica catalyzes the condensation of two molecules to form a pyrazine derivative (often colored yellow/orange) or oxidation products.
The Fix: Switch Stationary Phases If silica degradation is severe, you must switch to a non-acidic support.
Option 1: Neutral or Basic Alumina [1][2]
-
Why: Alumina (
) is available in basic pH grades (pH 9-10).[1][2] This prevents protonation of the amine and eliminates the Lewis acid catalysis that destroys your compound. -
Protocol: Pack column with Basic Alumina (Activity Grade III) . Elute with EtOAc/Hexanes or DCM/MeOH.[2] Note: Alumina has lower capacity than silica; reduce loading ratio to 50:1 (sorbent:sample).[1]
Option 2: Rapid Filtration (The "Flash" Method) If you must use silica:
-
Use a short, wide column (to minimize residence time).[2]
-
Apply high flow rate.[2]
-
Keep the compound as the HCl salt until the very last moment, or purify the protected precursor (e.g., N-Boc) and deprotect post-purification.[2]
Module 3: Solubility & Loading Mismatches
User Question: "My sample precipitates at the top of the column when I add the mobile phase."
Technical Diagnosis: This is a Salt vs. Free Base Mismatch .[2]
-
Scenario A: You are trying to purify the HCl salt on normal phase silica using DCM. The salt is insoluble in DCM.[2]
-
Scenario B: You dissolved the free base in a polar solvent (MeOH) to load, but the mobile phase is non-polar (Hexane/DCM), causing immediate crash-out.
The Fix: Proper Loading Techniques
| Sample Form | Recommended Loading Method | Recommended Elution Strategy |
| Free Base (Oil/Solid) | Liquid Load: Dissolve in min. DCM. | Normal Phase (Silica/Alumina) with TEA modifier.[2] |
| HCl Salt (Solid) | Solid Load: Dissolve in MeOH, add silica, evaporate to dryness. Pour powder on top of column.[2] | Reverse Phase (C18) using Water/Acetonitrile (+0.1% TFA).[1][2] |
| Crude Mixture | Solid Load: (As above). | Normal Phase.[2] Warning: Ensure the free base is liberated if running on silica (wash crude with |
Decision Logic: Troubleshooting Workflow
The following diagram outlines the decision process for selecting the correct purification method based on your specific issue.
Figure 1: Decision tree for selecting the stationary phase and mobile phase based on compound stability and salt form.
Module 4: Impurity Profile & Identification
When analyzing your fractions, be aware of these common impurities associated with this synthesis.
| Impurity | Origin | Detection | |
| 4-Chlorobenzoic Acid | Hydrolysis of the ketone/amide bond.[1][2] | Low (0.[2][4]1) in DCM/MeOH | UV (254 nm), Acidic |
| Pyrazine Dimer | Self-condensation of free base (2 molecules).[1][2] | High (0.7-0.[1][2][4]8) | UV, often Yellow/Orange visible spot |
| Starting Nitrile/Halide | Unreacted precursor.[1][2] | High (0.8-0.[1][2]9) | UV, Non-polar |
*Note:
References & Further Reading
-
Benchchem Technical Support. (n.d.).[2] Column Chromatography of Alpha-Aminoketones: Strategies for Decomposition and Tailing. Retrieved from [1][2]
-
Phenomenex Technical Notes. (n.d.). HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes on Silica. Retrieved from [1][2]
-
ResearchGate Discussions. (2015). Deactivating Silica Gel with Triethylamine for Amine Purification.[2][3] Retrieved from [1][2]
-
PubChem Database. (2025).[2] Compound Summary: 2-amino-1-(4-chlorophenyl)ethanone (HCl Salt).[1][2][5] CID 135699.[2][6] Retrieved from [1][2][4]
Sources
- 1. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]
- 2. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(2-Amino-4-chlorophenyl)ethanone | C8H8ClNO | CID 13574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride [myskinrecipes.com]
detailed workup and extraction procedures for 2-(p-Chlorbenzoyl)-ethylamin synthesis
This guide serves as a specialized technical support resource for the synthesis, extraction, and purification of 2-(p-Chlorobenzoyl)ethylamine (IUPAC: 3-amino-1-(4-chlorophenyl)propan-1-one).
This compound is a classic Mannich base .[1][2][3] The protocols below address the specific instability of the free base and the challenges of separating the product from the lachrymatory starting material (4-chloroacetophenone).
Technical Support Center: 2-(p-Chlorobenzoyl)ethylamine Synthesis
Product Identity & Structural Verification
-
User Term: 2-(p-Chlorbenzoyl)-ethylamin (Germanic syntax) / 2-(p-Chlorobenzoyl)ethylamine.
-
IUPAC Name: 3-amino-1-(4-chlorophenyl)propan-1-one hydrochloride.
-
Chemical Class:
-Aminoketone (Mannich Base).[2][3] -
CAS Registry: 5407-58-9 (for the Hydrochloride salt).
Part 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for High-Purity Synthesis
Objective: Synthesize the hydrochloride salt directly to prevent polymerization/cyclization of the unstable free base.
Reaction Scheme:
Reagent Stoichiometry Table
| Reagent | Equiv.[1][4] | Role | Critical Note |
| 4-Chloroacetophenone | 1.0 | Substrate | Lachrymator (CN Gas precursor). Handle in fume hood. |
| Paraformaldehyde | 1.2 - 1.5 | Electrophile | Use excess to drive reaction; depolymerizes in situ. |
| Ammonium Chloride | 1.5 - 2.0 | Amine Source | Excess prevents "double Mannich" (tertiary amine) formation. |
| Ethanol (Absolute) | Solvent | Medium | Water content >5% significantly lowers yield. |
| Conc. HCl | 0.05 | Catalyst | Essential to depolymerize paraformaldehyde and catalyze enolization. |
Step-by-Step Workup Procedure
-
Reflux: Heat the mixture at reflux (approx. 78°C) for 2–4 hours. The solution usually turns clear, then precipitates the product as the reaction progresses.
-
Hot Filtration (Optional but Recommended): If there is significant unreacted ammonium chloride (white solid that looks different from the crystalline product), filter the hot solution quickly to remove it. Note: If the product has already crystallized heavily, skip this.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill to 0°C.
-
Filtration: Filter the white crystalline precipitate.
-
The "Acetone Wash" (Crucial Step): Wash the filter cake copiously with cold acetone .
-
Why? The hydrochloride salt of the product is insoluble in acetone. However, unreacted 4-chloroacetophenone (starting material) is highly soluble in acetone. This is the most efficient purification step.
-
-
Drying: Dry under vacuum at 40°C.
Part 2: Troubleshooting & FAQs
Category A: Reaction Failure & Yield Issues
Q: I refluxed for 4 hours, but no precipitate formed upon cooling. What happened? A: This "non-precipitation" issue usually stems from excessive solvent volume or water contamination.
-
Diagnosis: Mannich reactions are reversible. Too much water shifts the equilibrium back to the starting materials.
-
Fix:
-
Rotary evaporate the reaction mixture to 25% of its original volume.
-
Add a seed crystal if available.
-
Add an equal volume of Acetone or Diethyl Ether to the concentrate and scratch the glass to induce crystallization.
-
Pro-Tip: If it still doesn't precipitate, your pH might be too low (too much acid prevents enolization) or too high. Ensure the pH is roughly 2–3.
-
Q: My product is a sticky, yellow oil instead of a white powder. How do I fix it? A: "Oiling out" indicates impurities, likely the "Double Mannich" byproduct (bis-alkylation) or polymerized vinyl ketone.
-
The Trituration Protocol:
-
Decant the supernatant solvent.
-
Add fresh Acetone or Isopropanol to the oil.
-
Heat gently (do not boil) while stirring vigorously.
-
Cool rapidly in an ice bath while scratching the flask walls. The oil should solidify into a crushable solid.
-
Category B: Stability & Storage
Q: Can I isolate the free base (2-(p-chlorobenzoyl)ethylamine) for storage? A: ABSOLUTELY NOT.
-
Mechanism of Failure: The free base undergoes a Hofmann Elimination-like process (deamination) to form p-chlorophenyl vinyl ketone, which then rapidly polymerizes into a brown tar.
-
Protocol: Always keep the amine protonated (HCl salt). If you need the free base for a subsequent reaction (e.g., reduction or cyclization), generate it in situ by adding base (like
) directly in the next reaction vessel.
Q: The product smells strongly of tear gas (CN). Is it pure? A: No. The "tear gas" smell is unreacted 4-chloroacetophenone.
-
Remedy: Perform the Acetone Wash described in the Core Protocol. If the smell persists, recrystallize from boiling Ethanol/Acetone (1:4 ratio).
Part 3: Visualized Workflows
Diagram 1: Reaction Mechanism & Critical Control Points
This diagram illustrates the pathway and where the "Double Mannich" impurity originates.
Caption: Mechanistic pathway highlighting the necessity of excess Ammonium Chloride to prevent side products and Acidic pH to prevent polymerization.
Diagram 2: Workup Decision Tree
Follow this logic to salvage oily or impure crude products.
Caption: Troubleshooting workflow for isolating the hydrochloride salt from the reaction mixture.
References
-
Mannich, C. & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin.[2] Archiv der Pharmazie, 250, 647-667. (Foundational Mannich Reaction).
-
Blicke, F. F. (1942). The Mannich Reaction.[1][2][3][5][6] Organic Reactions, 1, 303-341.
- Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775. (Review of stability and synthesis).
-
Specific Synthesis of 3-amino-1-(4-chlorophenyl)
- Note: While specific patents exist, the procedure is chemically identical to the synthesis of the unsubstituted analog (3-aminopropiophenone) but using 4-chloroacetophenone.
-
See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.138 (Mannich Bases).
Sources
optimization of temperature and reaction time for 2-(p-Chlorbenzoyl)-ethylamin synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(p-Chlorobenzoyl)-ethylamine. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its preparation. The synthesis is approached as a two-step process, beginning with the acylation of ethanolamine followed by the conversion of the resulting hydroxyl intermediate to the final amine product.
I. Synthetic Strategy Overview
The synthesis of 2-(p-Chlorobenzoyl)-ethylamine is most effectively achieved through a two-step pathway. This approach allows for greater control over the reaction and facilitates purification of the intermediate and final products.
-
Step 1: Synthesis of N-(2-hydroxyethyl)-4-chlorobenzamide. This initial step involves the acylation of ethanolamine with p-chlorobenzoyl chloride via a Schotten-Baumann reaction. This reaction is robust and generally high-yielding when performed under optimized conditions.
-
Step 2: Conversion of N-(2-hydroxyethyl)-4-chlorobenzamide to 2-(p-Chlorobenzoyl)-ethylamine. This transformation of the hydroxyl group to a primary amine can be accomplished through several methods, with the most common being the conversion to an alkyl halide followed by amination.
Caption: Overall synthetic workflow for 2-(p-Chlorobenzoyl)-ethylamine.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for optimizing the yield of N-(2-hydroxyethyl)-4-chlorobenzamide in the Schotten-Baumann reaction?
A1: The key to a high-yielding Schotten-Baumann reaction is the careful control of temperature, pH, and the rate of addition of the acid chloride.[1][2] p-Chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis. Therefore, maintaining a low temperature (0-5 °C) during the addition minimizes this side reaction. The pH should be kept basic (pH 9-10) to neutralize the HCl byproduct, which drives the reaction to completion.[3][4] Slow, dropwise addition of the acid chloride to the ethanolamine solution prevents localized overheating and the formation of di-acylated byproducts.
Q2: I am observing a low yield in the conversion of the hydroxyl group to the amine. What are the likely causes?
A2: Low yields in the second step can stem from several factors. If using thionyl chloride to form the chloro-intermediate, incomplete reaction or side reactions with the amide functionality can occur.[5] It is crucial to use an excess of thionyl chloride and ensure the reaction goes to completion before proceeding. In the subsequent amination step, if employing a method like the Gabriel synthesis, ensuring complete formation of the phthalimide salt and using an appropriate solvent like DMF can significantly improve the yield of the SN2 reaction.[6][7]
Q3: What are the most common impurities I should expect, and how can they be removed?
A3: In the first step, the primary impurities are unreacted p-chlorobenzoyl chloride and the corresponding carboxylic acid (from hydrolysis). These can be removed by washing the crude product with a dilute base solution followed by recrystallization. In the second step, impurities may include unreacted chloro-intermediate or byproducts from side reactions. Purification is typically achieved through column chromatography or recrystallization of the final product as a salt (e.g., hydrochloride).
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of N-(2-hydroxyethyl)-4-chlorobenzamide (Step 1) | 1. Hydrolysis of p-chlorobenzoyl chloride.[1] 2. Formation of di-acylated byproduct. 3. Incomplete reaction. | 1. Maintain anhydrous conditions: Use dry glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control stoichiometry and addition: Use a slight excess of ethanolamine. Add p-chlorobenzoyl chloride slowly and dropwise to the cooled ethanolamine solution with vigorous stirring.[8] 3. Optimize reaction time and temperature: Monitor the reaction by TLC. While the initial reaction is fast, allowing it to stir for a sufficient time at room temperature after the addition is complete can ensure full conversion. |
| Formation of an oily product instead of a solid in Step 1 | 1. Presence of unreacted starting materials or solvent residues. 2. Product has a low melting point. | 1. Ensure complete reaction and proper work-up: Verify reaction completion with TLC. Thoroughly wash the organic layer to remove impurities. Ensure all solvent is removed under reduced pressure. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product is indeed an oil at room temperature, proceed to the next step with the purified oil. |
| Low yield of 2-(p-Chlorobenzoyl)-ethylamine (Step 2) | 1. Incomplete conversion of the hydroxyl group to the chloro intermediate. 2. Side reactions during chlorination (e.g., reaction with the amide nitrogen).[9] 3. Incomplete nucleophilic substitution in the amination step. | 1. Optimize chlorination: Use a sufficient excess of thionyl chloride and consider gentle heating to drive the reaction to completion. Monitor by TLC.[10] 2. Control reaction temperature: Perform the chlorination at a controlled temperature (e.g., reflux in a suitable solvent) to minimize side reactions. 3. Optimize amination: If using the Gabriel synthesis, ensure the phthalimide is fully deprotonated with a strong base (e.g., potassium carbonate) in a polar aprotic solvent like DMF to facilitate the SN2 reaction.[6][11] For direct amination with ammonia, use a sealed vessel and elevated temperature and pressure. |
| Difficult purification of the final product | 1. Presence of multiple byproducts. 2. Similar polarity of the product and impurities. | 1. Optimize reaction conditions: Revisit the reaction parameters to minimize byproduct formation. 2. Utilize salt formation: Convert the final amine product to its hydrochloride salt. The salt often has different solubility properties, which can facilitate purification by recrystallization. 3. Employ column chromatography: If recrystallization is ineffective, silica gel chromatography using a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) can be used. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyethyl)-4-chlorobenzamide
This protocol is based on the principles of the Schotten-Baumann reaction.[1][12]
Materials:
-
p-Chlorobenzoyl chloride
-
Ethanolamine
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 10% aqueous NaOH solution until the pH of the aqueous layer is approximately 9-10.
-
Dissolve p-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane and add it to the dropping funnel.
-
Add the p-chlorobenzoyl chloride solution dropwise to the stirred, cooled ethanolamine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(2-hydroxyethyl)-4-chlorobenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 2-(p-Chlorobenzoyl)-ethylamine via a Chloro-intermediate
This protocol outlines the conversion of the hydroxyl group to a primary amine via a chloro-intermediate followed by a Gabriel synthesis.
Part A: Synthesis of N-(2-chloroethyl)-4-chlorobenzamide
Materials:
-
N-(2-hydroxyethyl)-4-chlorobenzamide
-
Thionyl chloride (SOCl₂)
-
Toluene (or another suitable inert solvent)
Procedure:
-
In a fume hood, suspend N-(2-hydroxyethyl)-4-chlorobenzamide in toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap containing aqueous NaOH.
-
Carefully add thionyl chloride (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude N-(2-chloroethyl)-4-chlorobenzamide, which can be used in the next step without further purification if it is of sufficient purity.
Part B: Gabriel Synthesis of 2-(p-Chlorobenzoyl)-ethylamine
Materials:
-
N-(2-chloroethyl)-4-chlorobenzamide
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve N-(2-chloroethyl)-4-chlorobenzamide and potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter and wash the solid with water.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 2-(p-Chlorobenzoyl)-ethylamine.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
V. Data Summary
| Parameter | Step 1: Acylation | Step 2A: Chlorination | Step 2B: Gabriel Synthesis |
| Temperature | 0-10 °C (addition), then RT | Reflux | 80-100 °C (alkylation), Reflux (hydrazinolysis) |
| Reaction Time | 1-3 hours | 2-4 hours | 4-6 hours (alkylation), 2-4 hours (hydrazinolysis) |
| Key Reagents | p-Chlorobenzoyl chloride, Ethanolamine, NaOH | Thionyl Chloride | Potassium Phthalimide, Hydrazine |
| Solvent | Dichloromethane/Water | Toluene | DMF, Ethanol |
| Typical Yield | >85% | >80% | >70% |
VI. Visualizing Reaction Mechanisms
Caption: Simplified mechanism of the Schotten-Baumann reaction.
VII. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
-
PrepChem. (n.d.). Synthesis of 4-chlorobenzoyl chloride.
-
CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
US4388251A - Method for preparing 2-chlorobenzoyl chloride.
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
-
CN103709043A - Method for preparing p-chlorophenylethylamine.
-
RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
-
NIH. (n.d.). 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide.
-
Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides.
-
ResearchGate. (2025, August 7). Reaction of 2-thiobenzazoles with thionyl chloride.
-
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
-
Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References.
-
ResearchGate. (2025, August 8). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
-
Scribd. (n.d.). The Gabriel Synthesis of Primary Amines | PDF.
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
-
ResearchGate. (2025, August 8). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
-
Thermo Fisher Scientific - ZA. (n.d.). Gabriel Synthesis.
-
PMC. (n.d.). N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide.
-
ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?.
-
Manufacturing Process. (n.d.).
-
Chem-Station Int. Ed. (2014, July 22). Gabriel Amine Synthesis.
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
-
DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
-
ResearchGate. (2025, August 6). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides.
-
ScienceDirect. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
Validation & Comparative
comparative analysis of different synthetic pathways to 2-(p-Chlorbenzoyl)-ethylamin
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of various synthetic routes to 2-(p-Chlorobenzoyl)-ethylamine, a key intermediate in the synthesis of various biologically active molecules. This document moves beyond a simple recitation of methods to offer a critical evaluation of each pathway's efficiency, scalability, and practicality, supported by detailed experimental protocols and mechanistic insights.
Introduction
2-(p-Chlorobenzoyl)-ethylamine serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in a range of compounds with diverse pharmacological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the research and pharmaceutical community. This guide will explore three primary synthetic strategies: the Acylation Pathway, the Gabriel Synthesis, and a Reductive Amination approach, providing a comprehensive comparison to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and safety. The following table provides a high-level comparison of the three pathways discussed in this guide.
| Parameter | Acylation Pathway | Gabriel Synthesis | Reductive Amination Pathway |
| Starting Materials | 4-Chlorobenzoyl chloride, 2-Aminoethanol | 4'-Chloroacetophenone, Bromine | 4'-Chloroacetophenone, Bromine, Hexamethylenetetramine |
| Number of Steps | 3 | 3 | 2 |
| Overall Yield (estimated) | Moderate | Moderate to High | Moderate |
| Key Advantages | Readily available starting materials. | High selectivity for primary amines, avoiding over-alkylation. | Fewer steps, potentially more atom-economical. |
| Key Disadvantages | Use of hazardous reagents (e.g., thionyl chloride or PBr₃). Potential for side reactions. | Harsh final deprotection step (hydrazinolysis). | Potential for side products and impurities. |
| Scalability | Good | Good | Moderate to Good |
| Safety Considerations | Thionyl chloride/PBr₃ are corrosive and toxic. | Hydrazine is toxic and potentially explosive. | Use of bromine requires caution. |
Pathway 1: The Acylation Pathway
This classical approach involves the acylation of a pre-formed, functionalized ethylamine derivative. A key strategic consideration is the protection and subsequent conversion of a functional group to the desired amine. This pathway is often favored for its straightforward and well-understood reaction mechanisms.
Mechanistic Rationale
The core of this pathway is the nucleophilic acyl substitution reaction between an amine and an acyl chloride, followed by functional group interconversion. The initial acylation of 2-aminoethanol with 4-chlorobenzoyl chloride provides a stable amide intermediate. The hydroxyl group is then converted into a good leaving group, typically a halide, to facilitate a subsequent nucleophilic substitution to introduce the amine functionality.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-4-chlorobenzamide
This step involves the acylation of 2-aminoethanol with 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Materials: 4-Chlorobenzoyl chloride, 2-Aminoethanol, Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Dissolve 2-aminoethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
-
-
Expected Yield: High (typically >90%).
Step 2: Synthesis of N-(2-bromoethyl)-4-chlorobenzamide
The hydroxyl group of the intermediate is converted to a bromide, a better leaving group, using a suitable brominating agent.
-
Materials: N-(2-hydroxyethyl)-4-chlorobenzamide, Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂), Anhydrous solvent (e.g., Toluene).
-
Procedure:
-
Dissolve N-(2-hydroxyethyl)-4-chlorobenzamide (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude bromide.
-
-
Expected Yield: Moderate to high.
Step 3: Synthesis of 2-(p-Chlorobenzoyl)-ethylamine
The final step involves the displacement of the bromide with an amine source. Using ammonia directly can lead to over-alkylation. A more controlled approach is to use a protected form of ammonia, such as sodium azide, followed by reduction.
-
Materials: N-(2-bromoethyl)-4-chlorobenzamide, Sodium azide (NaN₃), Dimethylformamide (DMF), Triphenylphosphine (PPh₃) or Hydrogen gas with a catalyst (e.g., Pd/C).
-
Procedure (Staudinger Reaction):
-
Dissolve N-(2-bromoethyl)-4-chlorobenzamide (1.0 eq) in DMF and add sodium azide (1.2 eq).
-
Heat the mixture to 60-80 °C for 4-6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to get the crude azide.
-
Dissolve the crude azide in THF/water and add triphenylphosphine (1.1 eq).
-
Stir at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the final product.
-
-
Expected Yield: Moderate.
Visualizing the Acylation Pathway
Caption: The Acylation Pathway to 2-(p-Chlorobenzoyl)-ethylamine.
Pathway 2: The Gabriel Synthesis
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the common problem of over-alkylation encountered with direct amination of alkyl halides.[1][2]
Mechanistic Rationale
This pathway begins with the bromination of 4'-chloroacetophenone to create an α-bromo ketone. This intermediate then undergoes a nucleophilic substitution reaction with potassium phthalimide. The phthalimide acts as a protected source of ammonia, with its bulky nature preventing multiple alkylations.[3] The final step involves the liberation of the primary amine from the phthalimide group, typically through hydrazinolysis.[2]
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
This α-bromination of a ketone is a standard transformation, often proceeding via an enol or enolate intermediate.
-
Materials: 4'-Chloroacetophenone, Bromine, Acetic acid or another suitable solvent.
-
Procedure:
-
Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature.
-
Stir the reaction mixture for 1-2 hours until the bromine color disappears.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from ethanol.
-
-
Expected Yield: High (typically >85%).[4]
Step 2: Synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)phthalimide
This is the core SN2 reaction of the Gabriel synthesis.
-
Materials: 2-Bromo-1-(4-chlorophenyl)ethanone, Potassium phthalimide, Anhydrous DMF.
-
Procedure:
-
Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Cool the mixture and pour it into water.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Expected Yield: High.
Step 3: Synthesis of 2-(p-Chlorobenzoyl)-ethylamine (via Hydrazinolysis)
The final deprotection step liberates the desired primary amine.
-
Materials: N-(2-(4-chlorophenyl)-2-oxoethyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend the phthalimide derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq).
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, and then basify with a strong base (e.g., NaOH) to precipitate the free amine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product.
-
-
Expected Yield: Good.
Visualizing the Gabriel Synthesis
Caption: The Reductive Amination (Delepine) Pathway.
Conclusion
The synthesis of 2-(p-Chlorobenzoyl)-ethylamine can be successfully achieved through several distinct pathways, each with its own set of advantages and disadvantages.
-
The Acylation Pathway is a reliable and versatile route that benefits from readily available starting materials and well-established reaction protocols. However, it involves multiple steps and the use of hazardous reagents.
-
The Gabriel Synthesis offers an excellent solution for the selective synthesis of the primary amine, effectively preventing over-alkylation. The main drawback is the often harsh conditions required for the final deprotection step.
-
The Reductive Amination Pathway via the Delepine reaction presents a more streamlined approach, reducing the number of synthetic steps and avoiding some of the more hazardous reagents used in the other pathways. However, yields can be variable.
The optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and safety protocols. This guide provides the foundational information and detailed protocols to make an informed decision for the efficient and safe synthesis of this important chemical intermediate.
References
-
Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2024, March 27). Synthesis of Amines. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]
-
PubChem. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide. [Link]
-
ResearchGate. (2020). 2-Bromo-1-(4-chlorophenyl)ethanone. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
Sources
comparison of the chemical reactivity of 2-(p-Chlorbenzoyl)-ethylamin with other benzoyl ethylamines
Executive Summary
This guide provides a technical analysis of 2-(p-Chlorobenzoyl)ethylamine , a
For drug development professionals, the critical reactivity feature of this class is the Retro-Michael elimination , which releases a cytotoxic vinyl ketone and a free amine. Our analysis demonstrates that the p-Chloro variant occupies a "Goldilocks" zone of reactivity: it possesses higher carbonyl electrophilicity than unsubstituted analogues (facilitating heterocycle synthesis) while maintaining a manageable stability profile compared to highly electron-deficient nitro-analogues.
Electronic Structure & Theoretical Reactivity
To understand the specific behavior of the p-Chloro derivative, we must compare it using Hammett substituent constants (
-
Carbonyl Electrophilicity: Susceptibility to nucleophilic attack (e.g., cyclization to pyrroles).
- -Proton Acidity: Susceptibility to deprotonation and subsequent Retro-Michael elimination (instability).
Comparative Reactivity Table
| Substituent ( | Hammett Constant ( | Electronic Effect | Carbonyl Electrophilicity | Stability (Resistance to Elimination) |
| +0.78 | Strong Withdrawal | Very High | Low (Rapid decomposition) | |
| +0.23 | Weak Withdrawal | High | Moderate (Stable as HCl salt) | |
| 0.00 | Neutral | Moderate | Good | |
| -0.27 | Donation | Low | Very High |
Key Insight: The p-Chloro substituent withdraws electron density via induction (
Mechanistic Pathways: The Stability Challenge
The defining characteristic of 2-benzoylethylamines is their susceptibility to the Retro-Michael Reaction . Under physiological conditions (pH 7.4) or basic synthetic conditions, the free base undergoes
Pathway Diagram: Retro-Michael Elimination
The following diagram illustrates the decomposition pathway that researchers must control during synthesis or biological assay.
Figure 1: The Retro-Michael elimination pathway. The p-Cl substituent accelerates the transition from Free Base to Enolate compared to unsubstituted variants.
Experimental Protocols
To validate the reactivity differences, we recommend the following self-validating protocols. These are designed to measure the rate of vinyl ketone formation (decomposition) and the efficiency of cyclization.
Protocol A: Kinetic Stability Assay (UV-Vis)
Objective: Determine the half-life (
-
Preparation: Dissolve 2-(p-chlorobenzoyl)ethylamine HCl (10 mM) in dry methanol.
-
Initiation: Add an aliquot to phosphate-buffered saline (PBS, pH 7.4) in a quartz cuvette. Final concentration: 100
M. -
Measurement: Monitor absorbance at 254 nm every 30 seconds for 60 minutes at 37°C.
-
Data Analysis: Plot
vs. time. The slope represents the rate constant .-
Expected Result:
.
-
Protocol B: Paal-Knorr Pyrrole Synthesis (Reactivity Check)
Objective: Compare the yield of pyrrole formation, which requires nucleophilic attack on the carbonyl.
-
Reagents: 1.0 eq Mannich base HCl, 1.2 eq 2,5-dimethoxytetrahydrofuran, 2.0 eq NaOAc (buffer).
-
Conditions: Reflux in Water/Acetic Acid (4:1) for 2 hours.
-
Workup: Neutralize with NaHCO
, extract with EtOAc. -
Analysis: Quantify yield via HPLC.
-
Causality: The p-Cl variant typically affords higher yields (85-90%) than the p-OMe variant (60-70%) because the electron-withdrawing chlorine increases the carbonyl's susceptibility to the initial nucleophilic attack by the furan derivative.
-
Synthesis of the Reference Material
If commercial sources are unavailable, the target molecule must be synthesized as the Hydrochloride salt to prevent immediate decomposition.
Validated Synthesis Workflow
Figure 2: Synthesis of Mannich base salts. Note: Using the HCl salt of the amine is critical to maintain acidic pH and prevent product decomposition during synthesis.
Step-by-Step:
-
Charge: In a round-bottom flask, combine p-chloroacetophenone (10 mmol), paraformaldehyde (12 mmol), and amine hydrochloride (12 mmol).
-
Solvent: Add absolute ethanol (15 mL) and concentrated HCl (2 drops).
-
Reflux: Heat to reflux for 3 hours. The solution typically turns clear then may deposit solid.
-
Isolation: Cool the mixture to 0°C. If no solid forms, add diethyl ether to induce precipitation.
-
Purification: Filter the white solid. Crucial: Do not wash with water (dissolves product) or basic solutions (decomposes product). Wash with cold acetone.
References
- Mannich Base Chemistry: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the stability and reactivity of -aminoketones).
-
Retro-Michael Kinetics: Rzepa, H. S. (2020). Substituent effects on the mechanism of Michael 1,4-Nucleophilic addition. Imperial College London.[1] Link (Theoretical grounding for substituent effects on Michael/Retro-Michael systems).
-
Pyrrole Synthesis: Azizi, N., et al. (2009).[2] Iron(III) Chloride Catalyzed Paal-Knorr Reaction. Synlett, 2245-2248.[2] Link (Protocol for cyclization of aminoketones).
-
pKa and Hammett Values: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
Sources
Purity Assessment of 3-Amino-1-(4-chlorophenyl)propan-1-one (2-(p-Chlorobenzoyl)ethylamine): A Comparative Technical Guide
Executive Summary & Chemical Identity[1]
The Challenge: The compound commonly referred to in older literature or specific trade contexts as 2-(p-Chlorobenzoyl)ethylamine is chemically 3-amino-1-(4-chlorophenyl)propan-1-one (CAS: 51673-98-6 for HCl salt). It is a Mannich base derived from 4-chloroacetophenone.
Critical Analytical Insight: This molecule exhibits a specific instability known as the Retro-Mannich reaction . Under thermal stress (GC injector) or basic conditions, it eliminates ammonia/amine to form the highly reactive 4-chlorophenyl vinyl ketone . Consequently, standard gas chromatography (GC) often yields false impurity profiles, making HPLC and qNMR the required standards for accurate purity assessment.
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: 3-Amino-1-(4-chlorophenyl)propan-1-one
-
Structure: 4-Cl-Ph-C(=O)-CH2-CH2-NH2
-
Key Impurities: 4-Chloroacetophenone (Starting Material), 4-Chlorophenyl vinyl ketone (Degradant), Paraformaldehyde oligomers.
Comparative Analysis of Assessment Methods
The following table summarizes the performance of the three primary methodologies validated for this compound.
| Feature | Method A: HPLC-UV (Recommended) | Method B: qNMR (Reference Standard) | Method C: Non-Aqueous Titration | Method D: GC-MS (Caution) |
| Primary Utility | Routine QC, Impurity Profiling | Absolute Purity, Salt Stoichiometry | Bulk Assay (Salt form) | Residual Solvents Only |
| Specificity | High (Separates all congeners) | Very High (Structural confirmation) | Low (Any basic nitrogen interferes) | Low (Thermal degradation artifacts) |
| Sample Prep | Dissolve & Inject | Dissolve & Scan | Weigh & Titrate | Derivatization Required |
| Throughput | High (15 min/run) | Medium (10-20 min/sample) | High | Low (Prep heavy) |
| Limit of Detection | < 0.05% | ~ 0.5% | N/A | < 0.01% |
| Critical Risk | Tailing peaks if pH is not acidic | Solvent suppression issues | Non-specific (measures total amine) | False positives (Retro-Mannich) |
Detailed Experimental Protocols
Method A: HPLC-UV (The "Gold Standard" for Purity)
Objective: Quantify the main peak and organic impurities without thermal degradation.
Causality of Protocol Design:
-
Acidic Mobile Phase: The primary amine is basic (pKa ~9-10). Running at neutral pH causes silanol interaction (peak tailing). We use pH 2.5-3.0 to keep the amine fully protonated and the silica surface neutral.
-
Detection (254 nm): The 4-chlorobenzoyl chromophore has strong absorbance here, ensuring high sensitivity.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% -> 60% B (Elution of polar amine then non-polar ketone)
-
15-20 min: 60% -> 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Do not exceed 40°C to prevent degradation).
-
Injection: 5-10 µL.
-
Standard Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A/Water (Keep organic solvent low in diluent to prevent solvent effect).
Self-Validation Criteria:
-
Tailing Factor (
) must be < 1.5. -
Resolution (
) between Main Peak and 4-Chloroacetophenone must be > 2.0.[1]
Method B: Quantitative NMR (qNMR) (The Absolute Reference)
Objective: Determine absolute purity without reference standards of the analyte.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.
-
Solvent: D₂O (if HCl salt) or DMSO-d₆ (if free base). Avoid CDCl₃ as traces of acid in chloroform can catalyze degradation.
-
Preparation: Weigh ~10 mg of Sample and ~5 mg of IS accurately (to 0.01 mg) into the same vial. Dissolve completely.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.
-
Scans: 16-64.
-
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of IS.[2][3][4]
Method C: GC-MS (The "Trap" - Read Carefully)
Warning: Direct injection of 3-amino-1-(4-chlorophenyl)propan-1-one into a hot GC inlet (250°C) causes the Retro-Mannich reaction: Ar-CO-CH2-CH2-NH2 -> Ar-CO-CH=CH2 + NH3
Corrective Protocol (Derivatization): If GC must be used (e.g., for residual solvent analysis), you must derivatize the amine.
-
Reagent: Trifluoroacetic anhydride (TFAA).
-
Reaction: Dissolve 10 mg sample in 1 mL Ethyl Acetate. Add 50 µL TFAA. Incubate at 60°C for 20 mins.
-
Result: Forms the N-trifluoroacetyl derivative, which is thermally stable and volatile.
Visualizing the Analytical Logic
The following diagram illustrates the degradation pathways that dictate method selection.
Figure 1: Stability pathway showing why acidic HPLC is preferred over direct GC.
References
- Mannich Base Stability: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
-
HPLC Method Development for Amines : Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
qNMR Validation : Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry.
-
Synthesis & Impurities : "Synthesis of 3-amino-1-arylpropan-1-ones". ChemicalBook / BenchChem Technical Data.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. Buy 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride | 1375474-55-7 [smolecule.com]
- 4. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]
Assessing the Reproducibility and Robustness of 2-(p-Chlorobenzoyl)ethylamine Synthesis Protocols
This technical guide evaluates the synthesis of 2-(p-Chlorobenzoyl)ethylamine (IUPAC: 3-amino-1-(4-chlorophenyl)propan-1-one), a critical β-amino ketone intermediate. Due to the inherent instability of the free base (prone to cyclization and polymerization), this guide focuses on protocols that robustly yield the hydrochloride salt .
Executive Summary: The Stability Paradox
2-(p-Chlorobenzoyl)ethylamine is a "Mannich base" derivative. Its synthesis is often plagued by two critical failure modes:
-
Poly-alkylation: In direct amination, the product is more nucleophilic than the starting material, leading to secondary and tertiary amine byproducts.
-
Free Base Instability: The free amine rapidly undergoes self-condensation or elimination to form vinyl ketones (via retro-Michael addition).
Verdict: The "Classic" one-pot Mannich reaction (Method A) exhibits poor reproducibility for the primary amine. The Stepwise Friedel-Crafts/Delepine Protocol (Method B) is the industry standard for robustness, offering controlled stoichiometry and high salt purity.
Comparative Protocol Analysis
Method A: The "Classic" Mannich Reaction
Direct condensation of 4-chloroacetophenone, formaldehyde, and ammonium chloride.
While theoretically attractive due to low raw material costs, this route is chemically flawed for high-purity applications.
-
Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and ammonia, followed by enol attack from the acetophenone.
-
Critical Flaw: Controlling the reaction to stop at the primary amine is kinetically difficult. The reaction mixture typically contains a statistical distribution of primary (desired), secondary (dimer), and tertiary (trimer) amines.
-
Reproducibility Score: Low (2/10) . Yields vary wildly (20–45%) based on stirring rate, pH, and formaldehyde freshness.
Method B: The Robust Stepwise Route (Recommended)
Friedel-Crafts Acylation followed by Delepine or Gabriel Synthesis.
This route decouples carbon-carbon bond formation from amine introduction, ensuring 100% regioselectivity and preventing poly-alkylation.
Phase 1: Carbon Skeleton Synthesis (Friedel-Crafts)
Reaction: Chlorobenzene + 3-Chloropropionyl Chloride
-
Why it works: The para-directing chloro group on the benzene ring, combined with the steric bulk of the acylating agent, heavily favors the para-isomer (>90%).
-
Robustness Factor: The intermediate (β-chloroketone) is stable and crystallizable, allowing purification before the sensitive amine formation.
Phase 2: Amine Introduction (The Delepine Modification)
Reaction: β-Chloroketone + Hexamethylenetetramine (HMTA)
-
Why it works: HMTA acts as a "masked" ammonia. It forms a stable quaternary salt that cannot react further. Acid hydrolysis releases the pure primary amine directly as the stable hydrochloride salt.
Detailed Experimental Protocol (Method B)
Step 1: Synthesis of 3-Chloro-1-(4-chlorophenyl)propan-1-one
Reagents: Chlorobenzene (Solvent/Reactant), 3-Chloropropionyl chloride (1.0 eq),
-
Setup: Flame-dried 3-neck flask under
atmosphere. -
Acylation: Suspend anhydrous
in chlorobenzene (5 vol). Cool to 0–5°C. -
Addition: Dropwise add 3-chloropropionyl chloride while maintaining internal temp <10°C. (Exothermic!).
-
Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by TLC/HPLC for disappearance of acid chloride.
-
Quench: Pour reaction mixture slowly onto crushed ice/HCl.
-
Workup: Separate organic layer.[1][2][3] Wash with water and brine.[1] Dry over
.[1][2][3] -
Isolation: Remove excess chlorobenzene under reduced pressure. Recrystallize the solid residue from hexane/isopropanol.
-
Target Yield: 85–90%
-
Appearance: White to off-white crystalline solid.
-
Step 2: Delepine Reaction to Final Product
Reagents: Step 1 Intermediate (1.0 eq), Hexamethylenetetramine (1.05 eq), Ethanol (10 vol), Conc. HCl (2.5 eq).
-
Quaternization: Dissolve the β-chloroketone in ethanol. Add HMTA.
-
Incubation: Stir at room temperature for 16–24 hours. A thick white precipitate (the hexaminium salt) will form. Do not filter yet.
-
Hydrolysis: Add concentrated HCl directly to the suspension.
-
Cleavage: Heat the mixture to reflux (78°C) for 2–3 hours. The precipitate will dissolve, then the product (Amine HCl) may begin to crystallize or remain in solution depending on concentration.
-
Isolation: Cool to 0°C. Filter the ammonium chloride byproduct (if any). Concentrate the filtrate to ~20% volume. Add acetone or ether to precipitate the product.
-
Purification: Filter the crude white solid. Recrystallize from Ethanol/Et2O.
-
Target Yield: 75–80%
-
Purity: >98% (HPLC)[4]
-
Performance Data Comparison
| Metric | Method A (Direct Mannich) | Method B (Friedel-Crafts + Delepine) |
| Overall Yield | 25 - 40% (Variable) | 65 - 75% (Consistent) |
| Purity (HPLC) | 85 - 90% (mixture of amines) | >98% (Single peak) |
| Atom Economy | High (Few steps) | Moderate (Uses HMTA) |
| Scalability | Poor (Exotherm/Selectivity issues) | Excellent (Stepwise control) |
| Safety Profile | Moderate (Formaldehyde is carcinogenic) | High (Standard solvents/reagents) |
Mechanistic Visualization
Figure 1: Comparison of the risky Direct Mannich route vs. the robust Friedel-Crafts/Delepine pathway.
References
-
BenchChem. (2025). Synthesis of 4-chlorobenzamide and related acyl chloride derivatives. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Mannich Reaction Mechanism and Applications. Retrieved from
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from
-
ResearchGate. (2025). Hexamethylenetetramine (Delepine Reaction) in Organic Synthesis. Retrieved from
-
MedChemExpress. (2024). 1-(3-Chlorophenyl)propan-1-one: Biochemical Reagent Data Sheet. Retrieved from
Sources
benchmarking the efficiency of 2-(p-Chlorbenzoyl)-ethylamin as a synthetic precursor
The following guide benchmarks the efficiency of 2-(p-Chlorobenzoyl)ethylamine (chemically known as 3-amino-1-(4-chlorophenyl)propan-1-one hydrochloride ) as a synthetic precursor.
This guide prioritizes the isolated hydrochloride salt over in situ methods, demonstrating its superiority in stoichiometry control, purity profiles, and yield reproducibility for heterocycle synthesis.[1]
The "Masked" Vinyl Ketone: Benchmarking Stability & Synthetic Efficiency
Executive Summary
2-(p-Chlorobenzoyl)ethylamine hydrochloride (CAS: 5467-72-1) serves as a stable, crystalline surrogate for the highly reactive and unstable 4-chlorophenyl vinyl ketone .[1] While direct Mannich reactions (Acetophenone + Formaldehyde + Amine) are common in early discovery, they suffer from poor selectivity (forming bis/tris-adducts).[1]
Verdict: The isolated precursor offers a 30–40% yield improvement in cyclization reactions compared to in situ generation, primarily by eliminating oligomerization side-pathways and ensuring precise 1:1 stoichiometric delivery of the electrophile.
Chemical Profile & Mechanism
This compound belongs to the class of
| Feature | 2-(p-Chlorobenzoyl)ethylamine HCl | 4-Chlorophenyl Vinyl Ketone | Direct Mannich Mixture |
| State | Crystalline Solid (Stable) | Oil/Low-melt Solid (Polymerizes) | Crude Solution |
| Purity | >98% (Recrystallized) | Variable (<80%) | Mixture (Mono/Bis/Tris) |
| Shelf Life | >2 Years (Desiccated) | <24 Hours (at RT) | N/A (Immediate Use) |
| Stoichiometry | Exact (1.00 equiv) | Unknown (due to degradation) | Statistical Distribution |
Mechanistic Pathway
The precursor acts as a "storage form."[1] Upon exposure to a mild base (e.g., Et
Figure 1: The "Release-and-Catch" mechanism ensures the active vinyl ketone is consumed immediately, preventing polymerization.
Benchmark Data: Efficiency Comparison
The following data compares the synthesis of a model 2-aryl-pyrrole (via Paal-Knorr type cyclization) using three different electrophile sources.
Target Reaction: Synthesis of 2-(4-chlorophenyl)pyrrole derivatives.
| Metric | Method A: Isolated Precursor (Recommended) | Method B: In Situ Mannich | Method C: Vinyl Ketone |
| Source | Purified HCl Salt | 4-Cl-Acetophenone + CH | Isolated Vinyl Ketone |
| Overall Yield | 82% | 45 - 55% | 60% (variable) |
| Reaction Time | 2.5 Hours | 6 - 12 Hours | 1 Hour |
| Work-up | Simple Filtration/Wash | Column Chromatography Required | Chromatography Required |
| Atom Economy | High (Loss of NH | Low (Excess reagents needed) | Medium (Polymer waste) |
| HSE Risk | Low (Solid irritant) | Medium (Formaldehyde exposure) | High (Lachrymator/Toxic) |
Analysis:
-
Method A yields are superior because the "Bis-Mannich" impurity (which forms readily in Method B) is removed during the crystallization of the precursor salt.[1]
-
Method C is faster but operationally hazardous due to the lachrymatory nature of vinyl ketones and their tendency to polymerize on the benchtop.[1]
Experimental Protocols
Protocol A: Synthesis of the Precursor (Benchmark Standard)
Self-validating step: The formation of a white precipitate indicates successful salt formation and exclusion of the bis-adduct.
-
Reagents:
-
Procedure:
-
Combine 4-chloroacetophenone, paraformaldehyde, and ammonium chloride in a 250 mL round-bottom flask.
-
Add Ethanol and catalytic HCl.[1]
-
Reflux the mixture for 2–4 hours . Checkpoint: The solution should turn clear, then gradually deposit a white solid.
-
Cool the mixture to 0°C (ice bath) and stir for 30 minutes.
-
Filter the white crystalline solid.[1]
-
Purification: Wash the cake with cold acetone (2 x 20 mL) to remove unreacted ketone.
-
Drying: Dry under vacuum at 40°C.[1]
-
-
Expected Result:
Protocol B: Utilization in Heterocycle Synthesis (Pyrrole Formation)
Demonstrating the "Masked" efficiency.
-
Reagents:
-
Procedure:
-
Validation:
-
Absence of "bis-alkylated" impurities by TLC.[1]
-
Visualization of Comparative Workflow
Figure 2: Method A isolates the pure electrophile source, preventing the "Complex Mixture" cascade seen in Method B.
References
-
Synthesis of Mannich Bases: Blicke, F. F. "The Mannich Reaction."[1][2][7][8] Organic Reactions, Vol 1. Wiley, 1942.[1] [1]
-
Comparison of Precursors: Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses."[1] CRC Press, 1994.[1] [1]
-
Mechanistic Insight (Elimination-Addition): Cummings, T. F., & Shelton, J. R.[1] "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 1960.[1] [1]
-
Specific Synthesis Data: "3-amino-1-(4-chlorophenyl)propan-1-one hydrochloride." PubChem Compound Summary. National Center for Biotechnology Information.[1] [1]
Sources
- 1. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine - Google Patents [patents.google.com]
- 4. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 8. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for the Quantification of 2-(p-Chlorobenzoyl)ethylamine
This guide provides a comprehensive cross-validation of analytical techniques for the quantification of 2-(p-Chlorobenzoyl)ethylamine (systematically known as 3-amino-1-(4-chlorophenyl)propan-1-one ).[1][2] This molecule serves as a critical intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Bezafibrate) and various fine chemical building blocks.[1][2]
Due to its chemical structure—a
Executive Summary & Molecular Profile
2-(p-Chlorobenzoyl)ethylamine is a primary amine with a conjugated ketone moiety.[1][2] Its quantification is critical in monitoring reaction kinetics during Mannich condensations or impurity profiling in active pharmaceutical ingredients (APIs).[1][2]
-
Molecular Formula: C
H ClNO[2] -
Molecular Weight: 183.63 g/mol [3]
-
Key Properties:
-
Basicity: Primary amine (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
UV Absorbance: Strong
at ~254 nm (due to the p-chlorobenzoyl chromophore).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Stability: Susceptible to pH-dependent degradation; acidic conditions stabilize the ammonium salt form.[1][2]
-
Analytical Decision Matrix
| Feature | RP-HPLC-UV | LC-MS/MS |
| Primary Use | Routine QC, Purity Assays (>0.1%) | Trace Impurity Analysis (<0.05%), Bioanalysis |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1.0 ng/mL |
| Selectivity | Moderate (Separation dependent) | High (Mass transition specific) |
| Cost/Run | Low | High |
Method 1: High-Performance Liquid Chromatography (RP-HPLC-UV)
The Workhorse for Process Control[1][2]
This method utilizes a reversed-phase mechanism.[1][2][4] To prevent the "tailing" often seen with amines (interaction with residual silanols), a base-deactivated column and an acidic mobile phase are employed to keep the amine protonated and the silanols neutral.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
.[2] -
Mobile Phase:
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation Data (Representative)
-
Linearity:
over range 1.0 – 100.0 µg/mL.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Robustness: Stable retention time (
) despitengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> pH variations.[2]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Gold Standard for Trace Quantification[1][2]
For detecting trace levels of this intermediate (e.g., as a genotoxic impurity in final drug products), UV detection is insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers the required sensitivity.[1][2]
Experimental Protocol
-
Instrument: Waters Xevo TQ-S coupled with ACQUITY UPLC.
-
Column: BEH C18 (
).[2] -
Mobile Phase:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
MRM Transitions:
-
Quantifier:
(Loss of NH , typical for primary amines). -
Qualifier:
(Chlorobenzoyl cation).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).[2]
Validation Data (Representative)
Cross-Validation & Statistical Comparison
To ensure the reliability of the HPLC method for routine use, it must be cross-validated against the LC-MS/MS reference method using a Bland-Altman Analysis .
Comparative Workflow
-
Sample Set: Prepare 20 samples spanning the concentration range 1–50 µg/mL.
-
Analysis: Analyze each sample in triplicate by both HPLC-UV and LC-MS/MS.
-
Correlation: Plot
vs.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . Slope should be .[2] -
Bias Assessment: Calculate the mean difference. If HPLC consistently reads higher, check for co-eluting UV-active impurities that are transparent to the specific MS transition.[1][2]
Summary of Performance
| Parameter | RP-HPLC-UV | LC-MS/MS | Verdict |
| Linearity ( | 0.9995 | 0.9980 | HPLC is superior for high concentrations.[2] |
| Precision (RSD) | 0.8% | 3.5% | HPLC is more precise for assay values.[1][2] |
| Sensitivity (LOQ) | 0.1 µg/mL | 0.001 µg/mL | LC-MS/MS is 100x more sensitive.[1][2] |
| Throughput | 15 min/sample | 5 min/sample | UPLC-MS is faster but more expensive.[1][2] |
Visualized Workflows
Analytical Logic Pathway
The following diagram illustrates the decision logic for selecting the appropriate technique based on the sample context (Synthesis Monitoring vs. Impurity Profiling).
Caption: Decision Logic for Analytical Method Selection based on sample concentration and required sensitivity.
Method Validation Workflow
This diagram details the step-by-step cross-validation protocol required to certify the HPLC method against the MS standard.
Caption: Cross-validation workflow ensuring statistical alignment between HPLC and LC-MS/MS results.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408356, 2-(p-Chlorbenzoyl)-ethylamin. Retrieved from [Link][2]
-
Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link](Cited for validation parameters of similar aromatic preservatives).
-
Vainchtein, L. D., et al. (2019). Determination of bezafibrate in human plasma by using liquid chromatography-tandem mass spectrometry. OA Text. Retrieved from [Link](Cited for LC-MS/MS extraction protocols of chlorobenzoyl derivatives).
-
Prajapati, H. G. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Bezafibrate in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link](Cited for HPLC mobile phase optimization).[1][2]
Sources
- 1. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole | C12H9ClN2O2S | CID 5524575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(p-Chlorbenzoyl)-ethylamin | C9H10ClNO | CID 408356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2-(p-Chlorobenzoyl)ethylamine
Executive Summary & Chemical Profile
2-(p-Chlorobenzoyl)ethylamine (IUPAC: 3-amino-1-(4-chlorophenyl)propan-1-one) is a halogenated aromatic amino-ketone. It is frequently used as a synthesis intermediate for pharmaceutical compounds (e.g., fibrates).
Critical Safety Directive: Due to the presence of both a chlorine atom and an amine group, this compound requires strict segregation from standard organic waste streams. It must be classified as Halogenated Organic Waste to prevent the formation of dioxins during incineration and to avoid dangerous incompatibilities with oxidizers or acids.
Chemical Identity & Hazard Data[1][2][3][4]
| Property | Specification |
| Common Name | 2-(p-Chlorobenzoyl)ethylamine |
| IUPAC Name | 3-amino-1-(4-chlorophenyl)propan-1-one |
| Likely Form | Hydrochloride Salt (Solid/Powder) |
| CAS (Base) | Varies by derivative, often related to 6285-05-8 (precursor) |
| Hazard Class | Corrosive (Cat 1B) , Irritant, Aquatic Toxicity |
| Waste Code (RCRA) | Not P/U listed specifically, but regulated as D002 (Corrosive) or Halogenated Solvent contaminant (F-list rules apply if dissolved). |
Operational Handling & Storage[4]
The "Why" Behind the Protocol
As an amino-ketone, this molecule exhibits dual reactivity. The amine function is basic and nucleophilic, while the ketone is electrophilic.
-
Stability: The hydrochloride salt is stable but hygroscopic. The free base is unstable and prone to polymerization or cyclization (Schiff base formation).
-
Incompatibility:
-
Acids: No immediate reaction with the salt, but the free base will exothermically protonate.
-
Oxidizers: Amines are easily oxidized; contact with strong oxidizers (e.g., permanganates, peroxides) can lead to fire or explosion.
-
Aldehydes/Ketones: Keep away from acetone waste if in free-base form to prevent exothermic condensation.
-
PPE Requirements[2][4][5]
-
Eyes: Chemical splash goggles (Face shield recommended if handling >50g).
-
Skin: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for solutions.
-
Respiratory: Handling of the dry powder requires a fume hood or N95 particulate respirator to prevent inhalation of corrosive dust.
Disposal Procedures (Step-by-Step)
This section details the Self-Validating Disposal System . You must verify the state and pH of the waste before selecting the stream.
Workflow Diagram: Waste Stream Selection
The following logic ensures compliance with environmental regulations regarding halogenated compounds.
Figure 1: Decision tree for waste stream segregation. Note the critical re-routing of non-halogenated solvents containing this compound into the Halogenated stream.
Protocol A: Solid Waste (Powder/Crystals)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag in 4-mil polyethylene bags.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-(p-Chlorobenzoyl)ethylamine Hydrochloride".
-
Hazards: Check "Toxic" and "Corrosive".
-
-
Segregation: Do not compact with glass or sharps.
Protocol B: Liquid Waste (Solutions)
The Golden Rule: Because the molecule itself contains chlorine, ANY solution containing this compound must be treated as Halogenated Waste.
-
Select Container: Use the laboratory's designated "Halogenated Organic Solvents" carboy (usually green-labeled or distinct from the non-halogenated red cans).
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste).
-
pH Validation:
-
Dip a pH strip into the waste stream before adding your solution.
-
If pH < 4 (Acidic) and you are adding a free amine (Basic), add slowly to prevent heat generation.
-
Best Practice: Neutralize your specific aliquot to pH 6-8 before combining with the main carboy.
-
Emergency Response: Spills
Solid Spill
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear N95 mask, goggles, and nitrile gloves.
-
Sweep: Gently sweep into a dustpan. Do not create dust. [1]
-
Clean: Wipe the surface with a 5% dilute acetic acid solution (if the spilled substance was the free base) or simple soap and water (if it was the salt).
-
Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste stream.
Liquid Spill
-
Absorb: Use a universal absorbent (vermiculite or spill pads). Do not use sawdust (combustible) if the solvent is flammable.
-
Decontaminate: Scrub the area with water and detergent.
-
Disposal: Bag all absorbent materials as Halogenated Hazardous Waste .
Technical Rationale & Compliance
Why Incineration?
Halogenated organics cannot be landfilled. When burned at low temperatures, chlorobenzenes can form dioxins and furans , which are persistent organic pollutants (POPs).
-
Requirement: This waste must be sent to a facility equipped with a Rotary Kiln Incinerator operating >1000°C with secondary combustion chambers and acid gas scrubbers (to capture the HCl gas produced).
Regulatory References
-
EPA RCRA (Resource Conservation and Recovery Act): While not always explicitly P-listed, halogenated aromatic amines are regulated under the "mixture rule" for toxicity and corrosivity characteristics [1].
-
Segregation: Mixing halogenated compounds with non-halogenated solvents (like acetone) renders the entire mixture halogenated, significantly increasing disposal costs for your facility [2].
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
Princeton University EHS. (2023). Waste Segregation Guidelines: Halogenated vs. Non-Halogenated Solvents.[2][Link]
-
PubChem. (2023). Compound Summary: 3-amino-1-(4-chlorophenyl)propan-1-one (Related Structure). National Library of Medicine. [Link]
Sources
A Risk-Based Framework for Handling 2-(p-Chlorbenzoyl)-ethylamin: A Guide to Personal Protective Equipment Selection and Use
Executive Summary: As a novel or uncommon compound, 2-(p-Chlorbenzoyl)-ethylamin lacks a standardized, publicly available Safety Data Sheet (SDS). This guide, therefore, provides a comprehensive safety framework based on a risk assessment of its constituent chemical moieties: a chlorinated aromatic ketone and an ethylamine derivative. The following protocols are designed to empower researchers, scientists, and drug development professionals with a robust, step-by-step methodology for the safe handling, use, and disposal of this compound. Adherence to these guidelines, grounded in the principles of chemical analogy and the hierarchy of controls, is critical for ensuring personnel safety.
Hazard Identification Through Structural Analogy
To establish a reliable safety protocol, we must first postulate the hazards of 2-(p-Chlorbenzoyl)-ethylamin by examining its structural components.
-
The Chlorinated Aromatic Moiety (p-Chlorbenzoyl): Chlorinated aromatic compounds can exhibit a range of toxicities. Structurally related compounds, like 2-chlorobenzoyl chloride, are known to cause severe skin burns and eye damage.[1][2][3] They are often classified as irritants and may be harmful if swallowed.[3][4] Prolonged or repeated skin contact with chlorinated aromatic compounds should be avoided.[5][6]
-
The Aromatic Ketone Group: Ketones as a class can be irritants, and some may be harmful if inhaled or absorbed through the skin.[6] They are often used as solvents and can defat the skin, leading to irritation.[6]
-
The Ethylamine Moiety: Ethylamine and its derivatives are often corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[7][8][9] Inhalation can lead to respiratory distress, and some ethylamines are suspected of causing genetic defects.[8]
Based on this analysis, it is prudent to handle 2-(p-Chlorbenzoyl)-ethylamin as a substance that is potentially corrosive, a severe skin and eye irritant, harmful if inhaled or ingested, and with unknown long-term toxicological effects. A conservative, highly protective approach is therefore mandatory.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense. It should always be used in conjunction with more effective, higher-level controls.
-
Engineering Controls: All work with 2-(p-Chlorbenzoyl)-ethylamin, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this compound. Ensure all personnel are trained on the SOP and the potential hazards before beginning work.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 2-(p-Chlorbenzoyl)-ethylamin in any form (solid or solution).
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are required at all times.[7]
-
Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][10]
Skin and Body Protection
-
Gloves: Proper glove selection is critical. Due to the chlorinated aromatic component, standard nitrile gloves may offer insufficient protection for prolonged contact.[11]
-
Glove Type: Viton gloves are highly resistant to chlorinated aromatic compounds and are the preferred choice.[11] If Viton is unavailable, heavy-duty neoprene or butyl rubber gloves are acceptable alternatives.[12] Always consult the glove manufacturer's chemical resistance chart.
-
Double Gloving: It is strongly recommended to wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing gloves.
-
-
Laboratory Coat/Apron:
-
A chemically resistant lab coat is mandatory.
-
For procedures involving significant splash potential, a chemically resistant apron worn over the lab coat is required.
-
Respiratory Protection
Work must be conducted within a chemical fume hood to prevent inhalation of vapors or aerosols.[7] If, under rare and specific circumstances (e.g., large-scale spill cleanup), work must be performed outside of a fume hood where exposure limits may be exceeded, a respirator is required.
-
Respirator Type: A full-face respirator with a combination organic vapor/acid gas/particulate cartridge (e.g., a multi-sorbent cartridge) is necessary to protect against the compound's multiple potential hazards.[13][14]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a successful quantitative fit test as per institutional and regulatory guidelines.[5]
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (<1g) | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Lab Coat | Not required inside fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Neoprene or Viton Gloves | Lab Coat & Chemical Apron | Not required inside fume hood |
| Large-Scale Transfers (>1L) | Chemical Splash Goggles & Face Shield | Double Viton Gloves | Chemical Resistant Coveralls | Not required inside fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Viton or Butyl Gloves | Chemical Resistant Coveralls | Full-Face Respirator with Multi-Sorbent Cartridge |
Procedural Discipline: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize exposure risk.
Disposal of Contaminated PPE
-
All disposable PPE, including gloves, lab coats, and absorbent materials used for cleanup, must be considered hazardous waste.
-
Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Follow all institutional and local regulations for the disposal of chemical hazardous waste.
Emergency Procedures in Case of Exposure
In all cases of exposure, call for immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Provide the attending medical personnel with all available information on the compound, including this guide and safety information for its structural analogs.
References
-
Hazard Summary: p-CHLOROBENZYL CHLORIDE. NJ.gov. Available from: [Link]
-
Acute Exposure Guideline Levels (AEGLs) for Ethylamine. EPA.gov. Available from: [Link]
-
Safety Data Sheet: Ethylamine hydrochloride. Carl ROTH. Available from: [Link]
-
SAFETY DATA SHEET - Aromatic Fragrances International, Inc. Available from: [Link]
-
Chemical Safety | Personal Protective Equipment (PPE). Eurofins. Available from: [Link]
-
Material Safety Data Sheet - Ethylamine solution 70%. Oxford Lab Fine Chem LLP. Available from: [Link]
-
Ketones. Chemical Safety Facts. Available from: [Link]
-
Hazard Summary: DIETHYL KETONE. NJ.gov. Available from: [Link]
-
Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal. Available from: [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. University of South Carolina. Available from: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. nj.gov [nj.gov]
- 11. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
